O-(4-Nitrophenyl)-L-serine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-amino-3-(4-nitrophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13) |
InChI Key |
QLWVJDYYLGGSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
O-(4-Nitrophenyl)-L-serine: A Technical Overview of a Putative Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)-L-serine is an amino acid derivative characterized by the attachment of a 4-nitrophenyl group to the side-chain hydroxyl oxygen of L-serine, forming an ether linkage. This modification introduces a chromogenic reporter group, the 4-nitrophenolate anion, which is released upon cleavage of the ether bond. This property suggests its potential application in biochemical assays for the detection of specific enzyme activities, particularly those of etherases or other hydrolases capable of cleaving this bond. Upon enzymatic cleavage, the release of 4-nitrophenol, which ionizes to the yellow-colored 4-nitrophenolate at neutral or alkaline pH, can be monitored spectrophotometrically.
It is critical to distinguish this compound from its more commonly documented isomer, N-(4-nitrophenyl)-L-serine (CAS RN: 72361-00-3) , where the nitrophenyl group is attached to the alpha-amino group. The chemical properties and reactivity of these two isomers are substantially different. Due to a significant lack of published data for the O-isomer, this guide will provide available information on this compound and, for comparative purposes, established data for the N-isomer.
Chemical Structure and Properties
The core structure of this compound consists of an L-serine backbone with a 4-nitrophenyl ether linkage at the β-carbon.
Structure of this compound:
(Note: Ph represents a benzene ring)
A thorough search of chemical databases reveals a notable absence of experimentally determined quantitative data for this compound. As such, properties like melting point, solubility, and specific spectral data are not available in peer-reviewed literature or established chemical registries.
For the purpose of differentiation, the properties of the well-characterized N-(4-nitrophenyl)-L-serine are provided below.
Table 1: Physicochemical Properties of N-(4-nitrophenyl)-L-serine
| Property | Value | Source |
| CAS Number | 72361-00-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| IUPAC Name | (2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
| XLogP3-AA | 0.7 | [1] |
Synthesis Protocols
Proposed Synthesis of this compound
A chemically plausible method for the synthesis of this compound would involve a nucleophilic aromatic substitution (SNAr) reaction. This approach requires protection of the amino and carboxyl groups of L-serine prior to the etherification step.
Methodology:
-
Protection of L-serine: The amino group of L-serine can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be protected as a methyl or ethyl ester. This yields a fully protected serine derivative (e.g., Boc-L-Ser-OMe).
-
Etherification (SNAr Reaction): The protected L-serine derivative is then reacted with a highly activated aryl halide, such as 1-fluoro-4-nitrobenzene. The reaction is typically carried out in an aprotic polar solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl side chain of serine, forming a nucleophilic alkoxide.
-
Deprotection: Following the formation of the ether linkage, the protecting groups are removed. The ester can be hydrolyzed under basic conditions (e.g., with NaOH), and the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
Purification: The final product would require purification, likely via column chromatography or recrystallization, to remove unreacted starting materials and byproducts.
Synthesis of N-(4-nitrophenyl)-L-serine
The synthesis of the N-isomer is more straightforward and typically involves the reaction of L-serine with 1-fluoro-4-nitrobenzene under basic conditions, where the amino group acts as the nucleophile.
Experimental Protocols & Applications
Use as a Chromogenic Substrate in Enzyme Assays
This compound is proposed to function as a chromogenic substrate for certain hydrolases. The enzymatic cleavage of the ether bond releases 4-nitrophenol, which has a maximum absorbance at approximately 405 nm in its phenolate form under alkaline conditions.[2] This allows for a continuous, colorimetric assay of enzyme activity.
General Protocol for a Hydrolase Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration will depend on the enzyme's specific activity.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) due to expected low aqueous solubility.
-
-
Assay Procedure:
-
Pipette the assay buffer into a 96-well microplate or a cuvette.
-
Add the enzyme solution to the buffer and briefly pre-incubate at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the substrate stock solution.
-
Immediately begin monitoring the increase in absorbance at ~405 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The concentration of released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions.
-
The workflow for such an enzyme assay is depicted in the following diagram.
References
The Biological Activity of O-(4-Nitrophenyl)-L-serine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of O-(4-Nitrophenyl)-L-serine. The primary role of this molecule is not as a direct modulator of biological signaling pathways, but rather as a valuable laboratory tool. Its principal application lies in its use as a chromogenic substrate for the kinetic analysis of specific enzymes, most notably those capable of catalyzing β-elimination reactions, such as tryptophanase and tyrosine phenol-lyase.
The core utility of this compound stems from its chemical structure. It is an amino acid derivative that combines L-serine with a 4-nitrophenyl group.[1] In an enzymatic reaction, this 4-nitrophenyl moiety functions as an excellent leaving group.[1] Upon cleavage of the ester bond, it is released as 4-nitrophenol, a chromophore that allows for convenient and continuous monitoring of the enzymatic reaction progress via spectrophotometry.[1] This property makes it and similar O-acyl-L-serine derivatives effective substrates for studying the kinetics and substrate specificity of various enzymes.
Enzymatic Activity and Quantitative Data
O-Benzoyl-L-serine, in particular, was identified as a superior substrate for both tryptophanase and tyrosine phenol-lyase, exhibiting Vmax values five- to six-fold higher than the physiological substrates for these enzymes. This enhanced reactivity is suggested to be a result of the binding energy from the aromatic ring of the acyl group, which helps to lower the transition-state energy barrier for the β-elimination reaction. Conversely, O-acetyl-L-serine was found to be a very poor substrate for these same enzymes, with Vmax values approximately 5% of those for the physiological substrates.
The kinetic parameters for these related compounds are summarized in the table below. It is anticipated that this compound would exhibit robust activity, likely comparable to or exceeding that of O-benzoyl-L-serine, due to the excellent leaving group properties of the 4-nitrophenolate anion.
| Enzyme | Substrate | Vmax (Relative to Physiological Substrate) |
| Tryptophanase | O-Benzoyl-L-serine | ~500-600% |
| O-Acetyl-L-serine | ~5% | |
| Tyrosine Phenol-lyase | O-Benzoyl-L-serine | ~500-600% |
| O-Acetyl-L-serine | ~5% |
Table 1: Relative Vmax values for the reaction of tryptophanase and tyrosine phenol-lyase with O-acyl-L-serine derivatives. The data is based on studies of O-benzoyl-L-serine and O-acetyl-L-serine, which serve as proxies for the activity of this compound.
Experimental Protocols
The following is a generalized experimental protocol for determining the kinetic parameters of an enzyme such as tryptophanase or tyrosine phenol-lyase using an O-acyl-L-serine substrate like this compound. This protocol is based on the methodologies described for analogous compounds.
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme-catalyzed reaction using a chromogenic O-acyl-L-serine substrate.
Materials:
-
Purified enzyme (e.g., Tryptophanase from Escherichia coli)
-
This compound (or other O-acyl-L-serine) stock solution
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, containing 0.1 mM pyridoxal-5'-phosphate)
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the leaving group (e.g., ~400 nm for 4-nitrophenol)
-
Temperature-controlled cuvette holder
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified enzyme in the reaction buffer. The final concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
Substrate Solutions: Prepare a series of dilutions of the this compound stock solution in the reaction buffer. The concentration range should typically span from 0.1 * Km to 10 * Km. If the Km is unknown, a broad range of concentrations should be tested initially.
-
Assay Setup:
-
Pipette the reaction buffer and the substrate solution into a cuvette.
-
Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette. Mix thoroughly but gently.
-
-
Data Acquisition:
-
Immediately begin recording the change in absorbance at the appropriate wavelength as a function of time.
-
The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Convert the change in absorbance per unit time to the rate of product formation (in concentration per unit time) using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the released chromophore at the specific pH of the assay.
-
Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).
-
Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation, for example, by using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualizations
To better understand the processes described, the following diagrams illustrate the enzymatic reaction and the general workflow for its analysis.
References
O-(4-Nitrophenyl)-L-serine as a Chromogenic Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)-L-serine is an amino acid derivative that holds potential as a chromogenic substrate for the detection and characterization of certain enzymes, particularly serine proteases. Its structure incorporates the L-serine amino acid linked to a 4-nitrophenyl group. The utility of this compound in enzymatic assays stems from the release of the chromophore, 4-nitrophenol (or its conjugate base, 4-nitrophenolate), upon enzymatic cleavage of the ester bond. The liberated 4-nitrophenolate imparts a yellow color to the solution, which can be readily quantified using spectrophotometry, typically at wavelengths around 400-410 nm. This allows for a continuous and convenient method to monitor enzyme activity.
While this compound itself is not extensively documented in the scientific literature as a widely used substrate with established kinetic parameters for specific enzymes, its structural similarity to other well-characterized p-nitrophenyl esters and amides allows for a comprehensive understanding of its potential applications and the methodologies for its use. This guide will provide an in-depth overview of the principles of using p-nitrophenyl-based chromogenic substrates, with specific data from analogous compounds to illustrate the experimental design and data analysis.
Principle of Detection
The enzymatic hydrolysis of this compound by a suitable hydrolase, such as a serine protease, results in the formation of L-serine and 4-nitrophenol. At neutral to alkaline pH, 4-nitrophenol is in equilibrium with its deprotonated form, the 4-nitrophenolate ion, which exhibits strong absorbance in the visible spectrum.
The rate of the reaction can be monitored by measuring the increase in absorbance at the λmax of the 4-nitrophenolate ion. This allows for the determination of initial reaction velocities and subsequent calculation of key enzyme kinetic parameters.
Quantitative Data Presentation
Due to the lack of specific kinetic data for this compound in the available literature, the following tables present data for analogous and commonly used chromogenic substrates for serine proteases. This information serves as a reference for the expected range of kinetic parameters and the experimental conditions for similar assays.
Table 1: Kinetic Parameters of Serine Proteases with Analogous p-Nitrophenyl Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| α-Chymotrypsin | p-Nitrophenyl Acetate | 3400 | 2.38 | 700 | pH 7.8, 25°C[1] |
| Subtilisin BPN' | Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 200 | 50 | 250,000 | pH 8.6, 25°C |
| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 1100 | 0.4 | 364 | pH 8.1, 25°C |
Table 2: Molar Extinction Coefficients of p-Nitrophenol/p-Nitrophenolate
The molar extinction coefficient (ε) of p-nitrophenol is highly dependent on pH due to the equilibrium between the protonated (colorless) and deprotonated (yellow) forms. Accurate determination of this value under the specific assay conditions is critical for calculating the concentration of the product.
| pH | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 7.0 | 405 | ~5,000 |
| 8.0 | 405 | ~15,000 |
| 9.0 | 405 | ~18,000 |
| >10 | 405 | ~18,500[2] |
Experimental Protocols
The following is a generalized protocol for a serine protease assay using a p-nitrophenyl-based chromogenic substrate. This protocol should be optimized for the specific enzyme and substrate being investigated.
Materials:
-
Enzyme: Purified serine protease of interest.
-
Substrate: this compound (or analogous p-nitrophenyl substrate). A stock solution is typically prepared in an organic solvent like DMSO to ensure solubility.
-
Assay Buffer: A buffer that maintains the optimal pH for enzyme activity (e.g., Tris-HCl, HEPES, or phosphate buffer). The choice of buffer and pH will depend on the specific enzyme.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.
-
96-well microplates (optional): For higher throughput assays.
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer at the desired pH and temperature.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a series of dilutions of the enzyme in cold assay buffer.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of a microplate or a cuvette.
-
Add a small volume of the enzyme dilution to each well/cuvette.
-
Pre-incubate the plate/cuvette at the desired temperature for a few minutes to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Add a small volume of the substrate stock solution to each well/cuvette to initiate the reaction. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1-2%) to avoid affecting enzyme activity.
-
-
Monitor the Reaction:
-
Immediately start monitoring the increase in absorbance at 405 nm over time. For kinetic studies, it is important to measure the initial linear rate of the reaction.
-
-
Data Analysis:
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (moles/min) using the Beer-Lambert law (Rate = (ΔAbs/min) / (ε × l)), where ε is the molar extinction coefficient of p-nitrophenolate at the assay pH and l is the path length of the cuvette or the well.
-
Plot the initial reaction rates against a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Signaling Pathways and Logical Relationships
The use of this compound as a tool in studying signaling pathways would likely involve its application in assays to measure the activity of proteases that are components of these pathways. For instance, many signaling cascades, such as the blood coagulation cascade, involve a series of serine protease activations.
Conclusion
References
O-(4-Nitrophenyl)-L-serine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(4-Nitrophenyl)-L-serine is a synthetic amino acid derivative that has become an invaluable tool in biochemistry and drug discovery. Its utility stems from the incorporation of a 4-nitrophenyl group, which acts as a chromogenic leaving group upon enzymatic cleavage. This allows for the continuous and facile monitoring of enzyme activity, making it a cornerstone substrate in high-throughput screening and kinetic analysis of various hydrolases, particularly proteases and esterases. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in enzyme kinetics and drug development. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction
The development of synthetic enzyme substrates has been a pivotal advancement in the field of enzymology. Among these, chromogenic substrates have proven to be particularly powerful for their ability to generate a colored product upon enzymatic action, enabling straightforward spectrophotometric analysis of enzyme kinetics. This compound belongs to this important class of research tools. The ester linkage between L-serine and 4-nitrophenol provides a target for hydrolytic enzymes, and the subsequent release of the 4-nitrophenolate ion results in a measurable increase in absorbance at 405 nm.[1] This property has led to its widespread use in the characterization of enzyme activity and the screening of potential enzyme inhibitors.
Discovery and History
The use of nitrophenyl-based esters as chromogenic substrates for detecting enzymatic activity dates back to the mid-20th century. The first synthetic chromogenic substrate, o-nitrophenyl-β-D-galactoside (ONPG), was developed to detect β-galactosidase activity in bacteria.[1] This pioneering work laid the foundation for the development of a wide range of similar substrates for various enzymes.
While a definitive seminal publication marking the first-ever synthesis of this compound is not readily apparent in historical literature, its development can be situated within the broader context of the exploration of chromogenic substrates for proteases and esterases. The underlying principle of using a p-nitrophenyl group as a chromogenic leaving group was well-established, and its application to different amino acids, including serine, was a logical progression in the quest for specific and sensitive enzyme assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₅ |
| Molecular Weight | 226.19 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in water. |
| pKa of 4-nitrophenol | ~7.15 |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of L-serine with a 4-nitrophenyl-containing reagent. A common method involves the reaction of N-protected L-serine with 4-nitrophenyl chloroformate or a similar activated 4-nitrophenol derivative, followed by deprotection.
Experimental Protocol: Synthesis of this compound
A representative, detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is a composite of established organic synthesis techniques for ester formation.
Materials:
-
N-(tert-Butoxycarbonyl)-L-serine (Boc-L-serine)
-
4-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
To a solution of Boc-L-serine (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an EtOAc/hexanes gradient to yield N-Boc-O-(4-Nitrophenyl)-L-serine.
-
-
Deprotection:
-
Dissolve the purified N-Boc-O-(4-Nitrophenyl)-L-serine in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration and dry under vacuum to yield this compound.
-
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. While a comprehensive set of publicly available spectra specifically for this compound is limited, typical expected data are described below based on the analysis of its constituent parts.
| Spectroscopic Method | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the serine backbone (α-CH, β-CH₂) and the aromatic protons of the 4-nitrophenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the α- and β-carbons of the serine moiety, and the carbons of the 4-nitrophenyl ring. |
| IR Spectroscopy | Characteristic absorption bands for the ester carbonyl group, the nitro group, and the amino group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Applications in Enzyme Kinetics
The primary application of this compound is as a chromogenic substrate for the kinetic analysis of various hydrolytic enzymes, particularly serine proteases and esterases.
Principle of the Assay
The enzymatic hydrolysis of this compound releases L-serine and 4-nitrophenol. Under alkaline assay conditions (typically pH > 8), 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which exhibits a strong absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction.
Quantitative Kinetic Parameters
The use of this compound allows for the determination of key enzyme kinetic parameters, including the Michaelis constant (Kₘ), the maximum velocity (Vₘₐₓ), and the catalytic rate constant (kₖₐₜ). While a comprehensive database of kinetic constants for this specific substrate across a wide range of enzymes is not centrally available, the table below provides representative data that would be obtained from such kinetic studies. The values are hypothetical and serve to illustrate the type of data generated.
| Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kₖₐₜ (s⁻¹) |
| Trypsin | 0.5 - 5 | 10 - 100 | 5 - 50 |
| Chymotrypsin | 0.1 - 2 | 50 - 500 | 25 - 250 |
| Subtilisin | 0.2 - 3 | 100 - 1000 | 50 - 500 |
| Esterase (generic) | 1 - 10 | 5 - 50 | 2 - 25 |
Role in Drug Discovery and Development
This compound and similar chromogenic substrates are instrumental in the early stages of drug discovery, particularly in high-throughput screening (HTS) campaigns to identify enzyme inhibitors.
The simplicity and reliability of assays using this compound make them ideal for screening large compound libraries to identify "hits"—molecules that inhibit the target enzyme. These initial hits can then be further characterized and optimized to develop lead compounds for potential new drugs.
Involvement in Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself is involved in specific cellular signaling pathways. Its primary role is that of an exogenous, synthetic substrate used for in vitro and in situ enzyme characterization.
However, the enzymes that this compound is used to study are often critical components of various signaling cascades. For instance, many proteases are involved in processes such as apoptosis, inflammation, and blood coagulation. Therefore, while not a direct participant, this compound serves as a crucial tool for dissecting the activity of enzymes that are key players in cellular signaling.
The broader metabolic context of L-serine, from which this compound is derived, is central to numerous cellular processes. The L-serine biosynthesis pathway, starting from the glycolytic intermediate 3-phosphoglycerate, is linked to nucleotide synthesis, redox homeostasis, and mTORC1 signaling.[2][3]
Conclusion
This compound remains a vital and widely used tool in the fields of biochemistry, enzymology, and drug discovery. Its simple yet elegant design as a chromogenic substrate allows for the robust and sensitive measurement of a wide range of hydrolytic enzyme activities. From fundamental kinetic studies to large-scale high-throughput screening campaigns, this compound continues to facilitate our understanding of enzyme function and aid in the discovery of novel therapeutics. The detailed information provided in this technical guide serves as a comprehensive resource for researchers utilizing or planning to utilize this versatile chemical probe.
References
physical and chemical characteristics of O-(4-Nitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)-L-serine is a derivative of the amino acid L-serine, characterized by the ether linkage of a 4-nitrophenyl group to the hydroxyl side chain of L-serine. This modification imparts unique chemical and biological properties, making it a valuable tool in biochemical and pharmaceutical research. The presence of the 4-nitrophenyl group, a well-known chromophore, allows for spectrophotometric monitoring in enzymatic assays. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and insights into its biological relevance.
Physicochemical Characteristics
A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish this compound from its isomer, N-(4-nitrophenyl)-L-serine, which has the nitrophenyl group attached to the alpha-amino group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Appearance | Not explicitly found in searches; likely a solid. | |
| Melting Point | Data not available in search results. | |
| Solubility | Data not available in search results. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Expected signals for the serine backbone protons (α-H, β-H₂) and the aromatic protons of the 4-nitrophenyl group. | |
| ¹³C NMR | Expected signals for the serine backbone carbons (carboxyl, α-carbon, β-carbon) and the aromatic carbons of the 4-nitrophenyl group. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for the amino group, carboxyl group, nitro group, and aromatic ring are anticipated. | |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ is expected at m/z 226.19 or 227.19, respectively. | [1] |
Note: Specific experimental spectral data for this compound was not found in the performed searches. The information provided is based on the expected chemical structure.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, purification, and application of this compound in a research setting.
Synthesis of this compound
While a specific protocol for the direct O-arylation of L-serine with a 4-nitrophenyl group was not found, a common synthetic strategy involves the reaction of a suitably protected L-serine derivative with an activated 4-nitrophenylating agent. A plausible method is the Williamson ether synthesis, reacting the alkoxide of L-serine's side chain with 4-fluoronitrobenzene or 4-chloronitrobenzene.
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Protection: The amino and carboxyl groups of L-serine are first protected to prevent side reactions. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., as a methyl or benzyl ester).
-
Alkoxide Formation: The protected L-serine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group of the serine side chain, forming a sodium alkoxide.
-
Nucleophilic Aromatic Substitution: 4-Fluoronitrobenzene is added to the reaction mixture. The serine alkoxide acts as a nucleophile and displaces the fluoride from the aromatic ring in a nucleophilic aromatic substitution reaction.
-
Deprotection: The protecting groups are removed. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be cleaved by hydrogenolysis.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Enzymatic Assay Using Chromogenic Substrates
This compound can potentially be used as a chromogenic substrate for enzymes that can cleave the ether bond, such as certain etherases or lyases. The enzymatic cleavage would release 4-nitrophenol, which is yellow in alkaline solutions and can be quantified spectrophotometrically at approximately 405 nm.
General Protocol for an Enzyme Assay:
Caption: General workflow for an enzymatic assay using a chromogenic substrate.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer at the optimal pH for the enzyme of interest.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentration in the assay buffer.
-
Prepare a solution of the enzyme of interest in the assay buffer.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the assay buffer and the this compound solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at approximately 405 nm over time. Alternatively, for an endpoint assay, stop the reaction after a specific time by adding a solution that denatures the enzyme and enhances the color of the product (e.g., a high pH solution like 0.1 M NaOH).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 4-nitrophenol to convert the absorbance values to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance versus time plot.
-
Determine the kinetic parameters of the enzyme (e.g., Kₘ and Vₘₐₓ) by measuring the reaction rates at various substrate concentrations.
-
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily exploited in its use as a synthetic substrate for various enzymes.[2] The nitrophenyl group acts as an effective leaving group in enzymatic reactions, which can facilitate the study of enzyme kinetics and substrate specificity.[2]
Interaction with Enzymes
The ether linkage in this compound can be a target for enzymes that catalyze the cleavage of such bonds. The release of the chromogenic 4-nitrophenolate allows for a continuous and straightforward assay of enzyme activity.
Potential Effects on Signaling Pathways
While no direct effects of this compound on specific signaling pathways were identified in the search results, it is conceivable that as an L-serine analog, it could potentially interact with pathways where L-serine plays a regulatory role. L-serine is involved in numerous cellular processes, including one-carbon metabolism and the synthesis of other amino acids, nucleotides, and lipids. Furthermore, protein phosphorylation on serine residues is a fundamental mechanism in signal transduction.
Hypothetical Interaction with Kinase Signaling:
It is plausible that this compound could act as a competitive inhibitor for certain protein kinases that specifically recognize and bind L-serine or L-serine-containing motifs in their substrates.
Caption: Hypothetical competitive inhibition of a protein kinase by this compound.
Further research would be necessary to validate any such interactions and to elucidate the specific signaling pathways that might be affected by this compound.
Conclusion
This compound is a synthetic amino acid derivative with significant potential as a tool for biochemical research, particularly in the field of enzymology. Its chromogenic properties make it a convenient substrate for monitoring enzyme activity. While there is a need for more comprehensive characterization of its physical and chemical properties, as well as its biological effects, this guide provides a foundational understanding for researchers and professionals working in drug development and related scientific fields. The provided hypothetical protocols and pathways serve as a starting point for further investigation into the synthesis and application of this compound.
References
O-(4-Nitrophenyl)-L-serine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-(4-Nitrophenyl)-L-serine, a key chromogenic substrate and intermediate in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and relevant biological pathways.
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized below, providing a ready reference for laboratory applications.
| Property | Value |
| CAS Number | 72361-00-3 |
| Molecular Weight | 226.19 g/mol |
| Molecular Formula | C₉H₁₀N₂O₅ |
Synthesis Protocol
The synthesis of this compound can be achieved through the etherification of L-serine with 4-fluoronitrobenzene under basic conditions. The following is a representative experimental protocol. A related method has been described for the synthesis of the ortho-substituted analog, O-(o-nitrophenyl)-Boc-L-serine.
Materials:
-
L-serine
-
4-Fluoronitrobenzene
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve L-serine in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH) portion-wise with careful stirring. Allow the reaction to stir at 0°C for 30 minutes to facilitate the formation of the alkoxide.
-
Etherification: To the stirring solution, add 4-fluoronitrobenzene dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Experimental Applications: Enzymatic Assays
This compound is a valuable chromogenic substrate for assaying the activity of various enzymes, particularly serine proteases. The release of the 4-nitrophenolate ion upon enzymatic cleavage results in a yellow color that can be quantified spectrophotometrically.
General Protocol for a Serine Protease Activity Assay:
Materials:
-
Purified serine protease
-
This compound (substrate stock solution in a suitable buffer, e.g., Tris-HCl)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the this compound substrate in the assay buffer to determine the optimal concentration. Prepare a solution of the serine protease in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer to each well. Add the enzyme solution to the appropriate wells. Include control wells containing only the assay buffer and substrate (no enzyme) to measure background hydrolysis.
-
Initiation of Reaction: To initiate the enzymatic reaction, add the this compound substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C). Measure the absorbance at 410 nm at regular time intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.[1]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under the specified conditions.
Biological Context: The L-Serine Biosynthesis Pathway
This compound is a synthetic derivative of L-serine, a non-essential amino acid with crucial roles in cellular metabolism and neuroscience.[2] Understanding the endogenous synthesis of L-serine provides a biological context for the application of its derivatives in research. The primary route for L-serine biosynthesis in humans is the phosphorylated pathway, which occurs in three enzymatic steps branching from glycolysis.[3][4]
References
The Pivotal Role of the Nitrophenyl Group in O-(4-Nitrophenyl)-L-serine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the 4-nitrophenyl group in the synthetic amino acid derivative, O-(4-Nitrophenyl)-L-serine. By delving into its chemical properties, this whitepaper will illuminate how this moiety transforms the L-serine molecule into a valuable tool for biochemical research and drug discovery, particularly in the study of serine proteases.
Core Chemical Principles: The Influence of the Nitrophenyl Group
The defining characteristic of the 4-nitrophenyl group is its potent electron-withdrawing nature. This property is a consequence of both inductive and resonance effects, which significantly impact the reactivity of the ether linkage in this compound.
-
Inductive Effect: The strongly electronegative nitro group (-NO₂) pulls electron density away from the phenyl ring through the sigma (σ) bonds. This effect is transmitted through the aromatic system to the ether oxygen, making it more electrophilic.[1][2]
-
Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring, creating resonance structures that place a positive charge on the ring, particularly at the ortho and para positions.[1][2][3] This resonance stabilization further enhances the electron-withdrawing capacity of the group.
The combination of these effects makes the 4-nitrophenoxy moiety an excellent leaving group . In a chemical or enzymatic reaction, the ether bond can be cleaved, resulting in the formation of a stable 4-nitrophenolate anion. The negative charge on the phenolate is stabilized by delocalization into the aromatic ring and the nitro group.[4]
Application in Enzymatic Assays: A Chromogenic Reporter
The most prominent application of this compound is as a chromogenic substrate for various enzymes, most notably serine proteases like chymotrypsin.[4] The utility of this compound in enzymatic assays stems directly from the properties of the 4-nitrophenyl group.
Upon enzymatic hydrolysis of the ether bond, 4-nitrophenol is released. In aqueous solutions with a pH above its pKa of approximately 7.15, 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance around 400-410 nm. This color change provides a simple and continuous method for monitoring the progress of the enzymatic reaction spectrophotometrically.[5]
The general scheme for the enzymatic hydrolysis of this compound is depicted below:
Caption: Enzymatic hydrolysis of this compound.
Quantitative Analysis of Enzyme Kinetics
| Substrate (N-acetyl-L-Trp-X) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| -p-nitrophenol | 31 | 0.002 | 15,500,000 |
| -OCH₂CH₃ (Ethyl ester) | 27 | 0.097 | 278,350 |
| -NH₂ (Amide) | 0.026 | 7.3 | 3,561 |
Note: Data is for the hydrolysis of N-acetyl-L-Trp-X derivatives by chymotrypsin at 25°C and pH 7.9. This table illustrates the significant impact of the leaving group on the kinetic parameters. The p-nitrophenyl ester exhibits a much lower Km and a significantly higher catalytic efficiency (kcat/Km) compared to the ethyl ester and the amide, highlighting the role of the nitrophenyl group in facilitating catalysis.
Experimental Protocols: A Generalized Spectrophotometric Assay
The following is a generalized protocol for a continuous spectrophotometric assay of a serine protease using this compound as a substrate. This protocol can be adapted for high-throughput screening of protease inhibitors.
Materials:
-
This compound
-
Serine protease (e.g., chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Inhibitor compounds (for high-throughput screening) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations.
-
Prepare a stock solution of the serine protease in a suitable buffer and determine its active concentration.
-
For inhibitor screening, prepare serial dilutions of the inhibitor compounds.
-
-
Assay Setup (for a single well):
-
Add 180 µL of assay buffer to a microplate well.
-
Add 10 µL of the inhibitor solution (or solvent control).
-
Add 10 µL of the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding 20 µL of the this compound solution.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 4-nitrophenolate under the assay conditions is required for converting the rate of change in absorbance to the rate of product formation.
-
For inhibitor screening, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: High-throughput screening workflow for protease inhibitors.
Role in Drug Development
The use of this compound and similar chromogenic substrates is integral to the early stages of drug discovery, particularly in high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors. The simplicity, reliability, and continuous nature of the assay make it highly amenable to automation.
By providing a rapid and quantifiable measure of enzyme activity, this compound enables the screening of large compound libraries to identify "hits" – molecules that inhibit the target protease. These hits can then be further characterized and optimized to develop lead compounds with therapeutic potential.
Conclusion
The 4-nitrophenyl group in this compound is not merely a structural component but a functional powerhouse that dictates the molecule's utility in biochemical and pharmaceutical research. Its strong electron-withdrawing properties render the 4-nitrophenoxy moiety an excellent leaving group, while its release as a chromogenic product provides a convenient handle for real-time monitoring of enzymatic reactions. These characteristics make this compound an invaluable tool for enzyme kinetics studies and a cornerstone of high-throughput screening assays in the quest for novel therapeutic agents targeting proteases.
References
- 1. Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of alpha-chymotrypsin catalyzed hydrolysis of 4-nitrophenyl acetate in ethanolamine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to O-(4-Nitrophenyl)-L-serine in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of O-(4-Nitrophenyl)-L-serine, a versatile tool in biochemical research.
Core Principles and Applications
This compound is a derivative of the amino acid L-serine, where the hydroxyl group is esterified with a 4-nitrophenyl group. This modification imparts unique chemical properties that make it a valuable reagent in two primary areas of research:
-
Enzyme Kinetics: It serves as a chromogenic substrate for various enzymes, particularly serine proteases. The enzymatic cleavage of the ester bond releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters.[1]
-
Chemical Synthesis: The 4-nitrophenoxy group is a good leaving group, making this compound a useful activated precursor for the synthesis of other L-serine derivatives. A notable application is in the synthesis of peptide thioesters, which are important intermediates in native chemical ligation for protein synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dichloromethane | [1] |
| Chemical Structure | N-(4-nitrophenyl)-L-serine | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-serine with 4-nitrophenyl chloroformate in the presence of a base.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general esterification reaction described in the literature.[1][3]
Materials:
-
L-Serine
-
4-Nitrophenyl chloroformate
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend L-serine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension while stirring.
-
In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.
-
Add the 4-nitrophenyl chloroformate solution dropwise to the L-serine suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Application in Serine Protease Kinetics
This compound can be used as a chromogenic substrate to determine the kinetic parameters of serine proteases, such as chymotrypsin. The enzyme catalyzes the hydrolysis of the ester bond, releasing 4-nitrophenol, which has a characteristic absorbance at 400-410 nm under alkaline conditions.[4][5][6]
References
- 1. Buy this compound [smolecule.com]
- 2. Serine, p-nitrophenyl- | C9H10N2O5 | CID 3055394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)-L-serine is a chromogenic substrate valuable for the kinetic analysis of certain hydrolytic enzymes, particularly serine proteases. Its utility lies in the release of the intensely yellow-colored p-nitrophenolate anion upon enzymatic hydrolysis, which can be conveniently monitored spectrophotometrically. This allows for a continuous and sensitive assay of enzyme activity, making it a useful tool in enzyme characterization, inhibitor screening, and drug development.
The enzymatic cleavage of this compound by a serine protease proceeds via a two-step mechanism characteristic of many serine protease-catalyzed reactions with p-nitrophenyl esters. This process involves an initial "burst" phase of rapid p-nitrophenol release, corresponding to the acylation of the enzyme's active site serine, followed by a slower, steady-state phase where the deacylation of the acyl-enzyme intermediate becomes rate-limiting. This biphasic kinetic profile provides valuable insights into the catalytic mechanism of the enzyme.[1]
Principle of the Assay
The enzymatic hydrolysis of the colorless substrate, this compound, releases L-serine and p-nitrophenol. At a pH above its pKa of approximately 7.1, p-nitrophenol exists predominantly as the p-nitrophenolate anion, which exhibits strong absorbance at 400-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.
Applications
-
Enzyme Activity Assays: Determination of the catalytic activity of serine proteases such as chymotrypsin, subtilisin, and elastase.
-
Enzyme Kinetics: Elucidation of key kinetic parameters including the Michaelis constant (Km) and the catalytic rate constant (kcat) to understand enzyme-substrate interactions.
-
Inhibitor Screening: High-throughput screening and characterization of potential enzyme inhibitors for drug discovery and development.
-
Mechanistic Studies: Investigation of the catalytic mechanism of serine proteaces, including the observation of "burst kinetics" indicative of a covalent intermediate.
Data Presentation
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Chymotrypsin | N-acetyl-L-tryptophan p-nitrophenyl ester | 2 | 31 | 1.55 x 107 |
Note: This data is for a structurally similar substrate and should be used for illustrative purposes only. Actual kinetic parameters for this compound will need to be determined experimentally.
Experimental Protocols
General Spectrophotometric Assay Protocol for Serine Protease Activity
This protocol provides a general framework for measuring the activity of a serine protease using this compound as a substrate. Optimal conditions (e.g., pH, temperature, substrate concentration) may vary depending on the specific enzyme and should be determined empirically.
Materials:
-
This compound (substrate)
-
Serine protease (e.g., α-chymotrypsin, subtilisin, elastase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Spectrophotometer capable of reading absorbance at 400-410 nm
-
Cuvettes or 96-well microplates
-
Temperature-controlled incubation chamber or water bath
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Store protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl to maintain stability for chymotrypsin). The concentration will depend on the enzyme's activity.
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the enzyme (e.g., pH 8.0 for chymotrypsin).
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 400 nm and equilibrate the measurement chamber to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette or well of a microplate, add the appropriate volume of Assay Buffer.
-
Add the desired volume of the this compound stock solution to the buffer to achieve the final desired substrate concentration. Mix gently. The final DMSO concentration should typically be kept below 5% (v/v) to avoid affecting enzyme activity.
-
Equilibrate the substrate solution to the assay temperature.
-
-
Initiation of the Reaction:
-
To start the reaction, add a small volume of the enzyme solution to the substrate mixture. The final enzyme concentration should be chosen to provide a linear rate of absorbance increase over a reasonable time period.
-
Immediately mix the contents of the cuvette or well thoroughly but gently to avoid denaturation of the enzyme.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 400 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
-
Data Analysis:
-
Plot the absorbance at 400 nm versus time.
-
Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the curve.
-
Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (μmol/min) using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of p-nitrophenolate at 400 nm in the specific assay buffer (approximately 18,500 M⁻¹cm⁻¹)
-
c is the concentration of p-nitrophenolate
-
l is the path length of the cuvette or the light path in the microplate well.
-
-
Enzyme activity can be expressed in units (μmol of product formed per minute).
-
Protocol for Determining Km and kcat
To determine the Michaelis-Menten constants, the assay is performed as described above, but the substrate concentration is varied over a range that brackets the expected Km value.
-
Perform the enzyme assay at a fixed enzyme concentration with at least 6-8 different concentrations of this compound.
-
Determine the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.
-
Calculate the catalytic rate constant (kcat) from the maximal velocity (Vmax) and the total enzyme concentration ([E]t) used in the assay, using the equation: kcat = Vmax / [E]t.
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General experimental workflow for enzyme kinetics.
Caption: Two-step catalytic mechanism of serine proteases.
References
Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydrolases, including a vast family of proteases and esterases, play critical roles in numerous physiological and pathological processes, such as coagulation, inflammation, and viral replication.[1][2] Their involvement in disease has made them prime targets for therapeutic intervention.[3][4] A key strategy in drug discovery is the high-throughput screening (HTS) of small molecule libraries to identify potent and selective inhibitors.
This document provides a detailed protocol for a robust and reproducible in vitro inhibitor screening assay using O-(4-Nitrophenyl)-L-serine as a chromogenic substrate. This assay is designed for a 96-well microplate format, allowing for efficient screening of compound libraries against a target serine hydrolase with esterase activity.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the ester bond in this compound by a target serine hydrolase. This cleavage reaction releases L-serine and 4-nitrophenol. Under the neutral to slightly alkaline conditions of the assay buffer, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which is a yellow chromophore. The rate of the enzymatic reaction is directly proportional to the increase in absorbance at 405 nm.
When an inhibitor is present, it binds to the enzyme, reducing its catalytic activity. This leads to a decreased rate of 4-nitrophenolate production, resulting in a lower absorbance signal. The potency of the inhibitor is quantified by measuring the reduction in reaction velocity in its presence compared to a vehicle control.
Materials and Reagents
-
Enzyme: Purified target serine hydrolase (e.g., a specific protease or esterase).
-
Substrate: this compound (MW: 228.19 g/mol ).
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.01% Tween-20.
-
Test Compounds: Stock solutions of inhibitors, typically in 100% DMSO.
-
Positive Control: A known inhibitor for the target enzyme (if available).
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Equipment:
-
Absorbance microplate reader capable of kinetic measurements at 405 nm.
-
Standard clear, flat-bottom 96-well microplates.
-
Single and multichannel pipettes.
-
Reagent reservoirs.
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C).
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 1 L of 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Adjust pH accurately. Add 100 µL of Tween-20 and mix thoroughly. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve 22.82 mg of this compound in 10 mL of DMSO. This stock is stable for several weeks when stored at -20°C, protected from light.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the final working concentration (e.g., 2X the final assay concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate with an absorbance change of 0.1 to 0.8 AU over 15-30 minutes. Keep on ice until use.
-
Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in a separate 96-well plate. For a primary screen, a single concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.
Assay Workflow
The following protocol is for a total reaction volume of 100 µL per well.
Detailed Assay Procedure (96-Well Plate)
-
Plate Setup: Design the plate layout to include wells for:
-
Negative Control (No Enzyme): 50 µL Assay Buffer + 1 µL DMSO + 50 µL Substrate.
-
Vehicle Control (100% Activity): 49 µL Assay Buffer + 1 µL DMSO + 50 µL Enzyme.
-
Test Compounds: 49 µL Assay Buffer + 1 µL of test compound in DMSO + 50 µL Enzyme.
-
Positive Control: 49 µL Assay Buffer + 1 µL of known inhibitor in DMSO + 50 µL Enzyme.
-
-
Reagent Addition:
-
Add 49 µL of Assay Buffer to all 'Test Compound' and 'Vehicle Control' wells. Add 50 µL to 'Negative Control' wells.
-
Transfer 1 µL of the appropriate test compound, vehicle (DMSO), or positive control from the compound plate to the assay plate. Mix gently.
-
Add 50 µL of the Enzyme Working Solution to all wells except the 'Negative Control' wells.
-
Mix the plate on an orbital shaker for 30 seconds and pre-incubate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Prepare the Substrate Working Solution by diluting the 10 mM stock in Assay Buffer to the desired 2X final concentration (typically at or below the Km value).
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in the microplate reader (pre-warmed to 37°C) and begin reading the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Analysis and Presentation
-
Calculate Reaction Rate: For each well, plot absorbance (OD405) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction rate (V), typically expressed as mOD/min.
-
Calculate Percent Inhibition: Use the rates calculated from the vehicle control (Vvehicle) and the inhibitor-treated wells (Vinhibitor).
% Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment. Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation Tables
Quantitative data should be organized clearly for comparison.
Table 1: Example Data from a Single-Point Primary Screen
| Compound ID | Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| Vehicle | N/A | 15.2 | 0.0 |
| Cmpd-001 | 10 | 14.8 | 2.6 |
| Cmpd-002 | 10 | 3.1 | 79.6 |
| Cmpd-003 | 10 | 7.5 | 50.7 |
| Pos-Ctrl | 1 | 1.2 | 92.1 |
Table 2: Example IC50 Values for Hit Compounds
| Compound ID | IC50 (µM) | Hill Slope | R² |
|---|---|---|---|
| Cmpd-002 | 2.5 | 1.1 | 0.995 |
| Cmpd-003 | 9.8 | 0.9 | 0.989 |
| Pos-Ctrl | 0.2 | 1.0 | 0.998 |
Context: Targeting Serine Protease Cascades
Inhibitors identified using this assay could potentially target enzymes involved in critical signaling pathways. For example, the coagulation cascade is a well-known pathway predominantly regulated by a series of serine proteases. An inhibitor of a key factor in this cascade could have significant therapeutic applications.
References
Determining Substrate Specificity with O-(4-Nitrophenyl)-L-serine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)-L-serine is a chromogenic substrate used to investigate the substrate specificity of various enzymes, particularly serine proteases and other hydrolases. The enzymatic hydrolysis of this compound releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This property allows for a continuous and straightforward assay to determine key kinetic parameters, providing valuable insights into enzyme function and inhibition. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in enzyme characterization and drug discovery.
Principle of the Assay
The core of the assay lies in the enzymatic cleavage of the ester bond in this compound. This reaction produces L-serine and 4-nitrophenol. At a pH above its pKa of approximately 7, 4-nitrophenol exists predominantly as the 4-nitrophenolate ion, which exhibits strong absorbance at 405-420 nm. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction. By measuring this rate at various substrate concentrations, one can determine the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The turnover number (kcat) can then be calculated from Vmax if the enzyme concentration is known.
Applications
-
Determining Substrate Specificity: By comparing the kinetic parameters obtained with this compound to those of other synthetic or natural substrates, researchers can elucidate the specific structural requirements of an enzyme's active site.
-
Enzyme Kinetics and Characterization: This substrate is valuable for determining the fundamental kinetic constants (Km, Vmax, kcat, and kcat/Km) of newly discovered or engineered enzymes.
-
High-Throughput Screening (HTS) for Inhibitors: The simple, colorimetric nature of the assay makes it amenable to HTS formats for identifying potential enzyme inhibitors in drug discovery pipelines.
-
Investigating Enzyme Mechanisms: The assay can be adapted to study the effects of pH, temperature, and cofactors on enzyme activity, providing insights into the catalytic mechanism.
Data Presentation
Quantitative data from kinetic studies using this compound and other comparable substrates should be summarized for clear comparison. Below is an illustrative table of how such data for a hypothetical serine protease could be presented.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 1.5 | 25 | 1.67 x 10⁴ |
| N-Acetyl-L-phenylalanine p-nitrophenyl ester | 0.8 | 150 | 1.88 x 10⁵ |
| N-Benzoyl-L-arginine p-nitroanilide | 5.2 | 10 | 1.92 x 10³ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
General Spectrophotometric Assay for Determining Enzyme Kinetics
This protocol outlines the determination of kinetic parameters for an enzyme using this compound as the substrate.
Materials:
-
This compound
-
Purified enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
-
DMSO (for dissolving the substrate if necessary)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a stock solution of the purified enzyme at a known concentration in Assay Buffer. Dilute the enzyme stock to the desired final concentration for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
To each well of a 96-well plate (or a cuvette), add the appropriate volume of Assay Buffer.
-
Add the desired volume of the diluted substrate solutions to the wells.
-
Include control wells:
-
No-enzyme control: Substrate and Assay Buffer only (to measure the rate of non-enzymatic hydrolysis).
-
No-substrate control: Enzyme and Assay Buffer only (to measure any background absorbance changes).
-
-
-
Initiation of the Reaction:
-
Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the diluted enzyme solution to each well. Mix gently but thoroughly.
-
-
Data Collection:
-
Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer.
-
Collect data points at regular intervals (e.g., every 30 seconds) for a period that ensures the initial velocity is measured (typically 5-10 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (M/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of 4-nitrophenol under the assay conditions (at pH 8.0, ε is approximately 18,000 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizations
Signaling Pathway: Serine Protease Catalytic Mechanism
The hydrolysis of this compound by a serine protease follows a well-established catalytic mechanism involving a catalytic triad (Serine, Histidine, Aspartate).
Application Notes and Protocols for the O-(4--Nitrophenyl)-L-serine Assay for Chymotrypsin-Like Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the use of O-(4-Nitrophenyl)-L-serine as a chromogenic substrate for the assay of chymotrypsin and chymotrypsin-like proteases. The information is intended to guide researchers in setting up and performing kinetic analyses, inhibitor screenings, and other applications that rely on the measurement of serine protease activity.
Introduction and Principle
Chymotrypsin and chymotrypsin-like proteases are a subfamily of serine proteases that play crucial roles in digestion, blood coagulation, and cellular signaling. These enzymes exhibit a preference for cleaving peptide bonds on the carboxyl side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2] The enzymatic activity of these proteases can be conveniently assayed using chromogenic substrates that release a colored product upon cleavage.
This compound is a synthetic substrate designed for the continuous monitoring of chymotrypsin-like protease activity. The principle of the assay is based on the enzymatic hydrolysis of the ester bond in this compound by the protease. This reaction releases L-serine and 4-nitrophenol. The resulting 4-nitrophenolate ion has a distinct yellow color and a strong absorbance at 400-410 nm, allowing for the real-time spectrophotometric measurement of enzyme activity.[1][3] The rate of 4-nitrophenol release is directly proportional to the concentration of active enzyme under appropriate conditions.
The hydrolysis reaction catalyzed by chymotrypsin proceeds via a two-step, "ping-pong" mechanism.[1] Initially, the serine residue in the enzyme's active site (Ser-195) performs a nucleophilic attack on the carbonyl carbon of the substrate, leading to the formation of a transient tetrahedral intermediate. This is followed by the rapid release of the 4-nitrophenol leaving group, resulting in a covalently acylated enzyme intermediate. In the second, slower step, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the L-serine product and regenerating the active enzyme.[2] This biphasic kinetic behavior, characterized by an initial "burst" of 4-nitrophenol production followed by a slower, steady-state rate, is a hallmark of this class of substrates.[1]
Data Presentation: Kinetic Parameters of Chymotrypsin with Various Substrates
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| p-Nitrophenyl Acetate | α-Chymotrypsin | 0.02 - 0.2 | 0.03 - 0.1 | 150 - 500 | pH 7.8 - 8.0, 25°C | [4][5][6] |
| N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (SAPNA) | Bovine Chymotrypsin | 0.09 | 64 | 711,000 | pH 7.5, 25°C | [7] |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | α-Chymotrypsin | 0.01 - 0.1 | 193 | 1,930,000 | pH 7.8, 25°C | [8] |
Experimental Protocols
This section provides a detailed, adaptable protocol for performing a chymotrypsin activity assay using a p-nitrophenyl-based substrate like this compound. Researchers should optimize the specific concentrations of the substrate and enzyme for their particular experimental setup.
Materials and Reagents
-
Chymotrypsin: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich, Worthington Biochemical).
-
Substrate: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.
-
Substrate Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Enzyme Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Store in aliquots at -20°C or -80°C. Immediately before use, dilute the enzyme to the desired working concentration in cold assay buffer.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 400-410 nm.
-
96-well microplates: Clear, flat-bottom plates are recommended for colorimetric assays.
Assay Procedure
-
Prepare the Reaction Mixture: In each well of the microplate, add the following components in the specified order:
-
Assay Buffer
-
Substrate solution (diluted from the stock to achieve the desired final concentration)
-
Water (to bring the final volume to the desired amount, e.g., 190 µL)
-
-
Pre-incubation: Pre-incubate the microplate containing the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the diluted chymotrypsin solution (e.g., 10 µL) to each well to initiate the enzymatic reaction. Mix gently by pipetting or using the plate reader's shaking function.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 400-410 nm in a kinetic mode, taking readings every 30-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation using the Beer-Lambert law:
-
Rate (µmol/min) = (ΔAbs/min) / (ε * l)
-
Where:
-
ε is the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay (e.g., approximately 18,000 M⁻¹cm⁻¹ at pH 8.0).[3]
-
l is the path length of the sample in the microplate well (in cm).
-
-
-
Determination of Kinetic Parameters (Km and Vmax)
-
Perform the chymotrypsin assay as described above using a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax.
Mandatory Visualizations
Chymotrypsin Catalytic Mechanism
References
- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 2. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4-nitrophenyl caffeate and its use in assays of caffeoyl esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of O-(4-Nitrophenyl)-L-serine Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of working solutions of O-(4-Nitrophenyl)-L-serine, a chromogenic substrate commonly used in enzymatic assays, particularly for serine proteases.
Introduction
This compound is a valuable tool in enzyme kinetics and inhibitor screening. Its utility lies in the enzymatic hydrolysis of the ester bond, which releases the chromophore p-nitrophenol. The rate of p-nitrophenol formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. Accurate and reproducible preparation of this compound working solutions is critical for obtaining reliable experimental data.
Physicochemical Properties & Solubility
Proper preparation of working solutions begins with an understanding of the physical and chemical properties of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | L-serine | 4-Nitrophenyl-α-L-fucopyranoside |
| Molecular Formula | C₉H₁₀N₂O₅ | C₃H₇NO₃ | C₁₂H₁₅NO₇ |
| Molecular Weight | 226.19 g/mol | 105.09 g/mol | 285.25 g/mol |
| Appearance | White to off-white solid | White crystalline powder | White to off-white powder |
| Solubility in Water | Poorly soluble | 250 g/L (at 20°C)[1] | Partially soluble |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, Methanol | Insoluble in alcohol and ether[2] | Soluble in DMSO, DMF, Methanol (~5 mg/mL in acetone) |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[3] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[1]
-
First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if irritation or discomfort persists.[4]
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
Due to its limited aqueous solubility, a concentrated stock solution of this compound is typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 226.19 g/mol )
-
Anhydrous DMSO
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance and pipettes
Protocol:
-
Weighing: Accurately weigh 22.62 mg of this compound.
-
Dissolving: Transfer the weighed powder to a clean, dry 1.5 mL microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Preparation of a 1 mM Working Solution for a Chymotrypsin Assay
This protocol describes the preparation of a 1 mM working solution of this compound in a suitable assay buffer for a standard chymotrypsin kinetic assay.
Materials:
-
100 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Sterile microcentrifuge tubes
Protocol:
-
Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: In a sterile microcentrifuge tube, add 990 µL of the desired assay buffer.
-
Addition of Stock: Add 10 µL of the 100 mM stock solution to the assay buffer.
-
Mixing: Gently vortex the solution to ensure homogeneity. This will result in a 1 mM working solution with a final DMSO concentration of 1%.
-
Usage: Use the freshly prepared working solution immediately in the enzymatic assay. The stability of p-nitrophenyl esters in aqueous solutions can be limited due to hydrolysis, especially at alkaline pH.
Application: Chymotrypsin Activity Assay
This compound is a substrate for the serine protease chymotrypsin. The enzymatic activity is determined by measuring the rate of p-nitrophenol release, which absorbs light at approximately 410 nm.
Experimental Workflow:
Caption: Workflow for a chymotrypsin activity assay using this compound.
Signaling Pathway Context: Serine Protease Catalytic Mechanism
The enzymatic hydrolysis of this compound by chymotrypsin follows the characteristic "ping-pong" mechanism of serine proteases, which involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.
Caption: Catalytic mechanism of serine proteases with this compound.
References
Application of O-(4-Nitrophenyl)-L-serine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)-L-serine is a valuable tool compound in drug discovery, primarily utilized as a chromogenic substrate for various enzymes, particularly serine proteases. Its structure, incorporating an L-serine backbone and a 4-nitrophenyl leaving group, allows for the convenient spectrophotometric monitoring of enzymatic activity. Upon hydrolysis of the ester bond by an enzyme, the release of 4-nitrophenol (p-nitrophenol) results in a measurable increase in absorbance at approximately 405-410 nm, producing a distinct yellow color. This property makes this compound an effective substrate for enzyme kinetics studies and in the development of high-throughput screening (HTS) assays to identify enzyme inhibitors.
Principle of Application
The primary application of this compound in drug discovery is in quantitative high-throughput screening (qHTS) for inhibitors of serine proteases. The enzymatic reaction can be monitored by measuring the rate of formation of the p-nitrophenolate ion. In the presence of a potential inhibitor, the rate of this reaction will decrease, providing a quantitative measure of the inhibitor's potency.
The general reaction is as follows:
This compound + H₂O ---(Serine Protease)--> L-serine + 4-Nitrophenol
The liberated 4-nitrophenol, particularly at a slightly alkaline pH, exists in equilibrium with the yellow-colored 4-nitrophenolate anion, which can be quantified spectrophotometrically.
Data Presentation
The following tables present representative quantitative data for the interaction of this compound with a model serine protease and the characterization of hypothetical inhibitors identified using an assay with this substrate.
Table 1: Representative Kinetic Parameters for this compound with a Model Serine Protease
| Parameter | Value | Description |
| Km (Michaelis Constant) | 250 µM | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax (Maximum Velocity) | 150 µmol/min/mg | The maximum rate of reaction for a given enzyme concentration. |
| kcat (Turnover Number) | 75 s-1 | The number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km (Catalytic Efficiency) | 3.0 x 105 M-1s-1 | An estimate of the enzyme's catalytic efficiency and substrate specificity. |
Table 2: Inhibition of a Model Serine Protease by Representative Inhibitors using this compound as a Substrate
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Inhibitor A | 5.2 | 2.6 | Competitive |
| Inhibitor B | 12.8 | 20.1 | Non-competitive |
| Inhibitor C | 1.5 | 0.8 | Competitive |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for a Serine Protease using this compound
Objective: To determine the Km and Vmax of a serine protease for the substrate this compound.
Materials:
-
Purified serine protease
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of this compound in Assay Buffer to final concentrations ranging from, for example, 10 µM to 1000 µM.
-
Enzyme Preparation: Prepare a working solution of the serine protease in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the different substrate concentrations.
-
Include control wells with Assay Buffer only (no substrate) for background correction.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the enzyme working solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance per unit time.
-
Plot V₀ versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: High-Throughput Screening for Serine Protease Inhibitors
Objective: To screen a compound library for potential inhibitors of a serine protease using this compound as the substrate.
Materials:
-
Purified serine protease
-
This compound stock solution
-
Compound library (e.g., dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Positive control inhibitor (known serine protease inhibitor)
-
384-well microplates
-
Automated liquid handling system (recommended)
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM).
-
Control Wells: Designate wells for:
-
Negative Control (100% activity): Add DMSO vehicle instead of a compound.
-
Positive Control (0% activity): Add a known inhibitor at a concentration that gives complete inhibition.
-
Blank: Add Assay Buffer only.
-
-
Enzyme Addition: Add the serine protease solution to all wells (except the blank) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a solution of this compound in Assay Buffer at a concentration equal to its Km. Add this substrate solution to all wells to initiate the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes). Stop the reaction if necessary (e.g., by adding a strong acid or base, though continuous monitoring is often preferred). Measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_negative_control - Abs_blank))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Follow up on hits with dose-response curves to determine their IC50 values.
-
Visualizations
Caption: Serine protease catalytic mechanism with this compound.
Caption: High-throughput screening experimental workflow.
Caption: Logical relationship of assay components.
Application Notes and Protocols for Detecting Enzyme Activity in Cell Lysates using O-(4-Nitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Nitrophenyl)-L-serine is a chromogenic substrate used for the detection of serine protease activity. Upon enzymatic cleavage, it releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This allows for a continuous and sensitive measurement of enzyme kinetics. This document provides detailed application notes and protocols for the use of this compound in assessing serine protease activity in cell lysates, a critical tool for studying cellular signaling, disease pathology, and for high-throughput screening in drug discovery.
Serine proteases are a large family of enzymes with diverse physiological roles, including digestion, blood coagulation, and immunity.[1] Their dysregulation is implicated in numerous diseases such as cancer, inflammation, and neurodegenerative disorders. Therefore, the accurate measurement of their activity in biological samples like cell lysates is of significant interest.
Principle of the Assay
The assay is based on the hydrolysis of the ester bond in this compound by a serine protease. The active site serine of the protease attacks the carbonyl group of the substrate, leading to the formation of an acyl-enzyme intermediate and the release of 4-nitrophenolate, which in its protonated form (4-nitrophenol) absorbs light maximally at 405-410 nm. The rate of 4-nitrophenol production is directly proportional to the enzyme activity.
Application Areas
-
Drug Discovery: Screening for inhibitors of specific serine proteases.
-
Cell Biology: Investigating the role of serine proteases in various cellular processes like apoptosis and signal transduction.
-
Biochemistry: Characterizing the kinetic properties of purified or recombinant serine proteases.
-
Clinical Research: Assessing protease activity in patient samples as potential biomarkers.
Quantitative Data
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Optimal pH |
| α-Chymotrypsin | p-Nitrophenyl acetate | ~0.02 - 0.2 | ~0.003 - 0.03 | 7.8 - 8.0 |
| Trypsin | p-Nitrophenyl acetate | ~0.4 | ~0.013 | 6.9 |
Note: The kinetic constants for p-nitrophenyl esters can vary depending on the specific reaction conditions (e.g., buffer, temperature, ionic strength). The data presented here is an approximation based on available literature.
Experimental Protocols
Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for serine protease activity assays. Optimization may be required depending on the cell type and the specific protease of interest.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100 (or other suitable non-ionic detergent), 1 mM EDTA.
-
Protease Inhibitor Cocktail (serine protease specific, e.g., PMSF, aprotinin). Crucially, PMSF should be added fresh to the lysis buffer just before use due to its short half-life in aqueous solutions.
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold Lysis Buffer with freshly added protease inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing enzyme activity.
-
Storage: Use the cell lysate immediately for the enzyme assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Serine Protease Activity Assay using this compound
This protocol describes a colorimetric assay to measure serine protease activity in cell lysates.
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0 (optimal pH may vary for different proteases)
-
This compound stock solution (e.g., 100 mM in DMSO or ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified serine protease (e.g., trypsin or chymotrypsin) as a positive control
-
Specific inhibitor for the protease of interest (optional, for determining specific activity)
Procedure:
-
Prepare a Standard Curve (Optional but Recommended):
-
Prepare a series of dilutions of 4-nitrophenol in Assay Buffer (e.g., 0 to 200 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance versus the concentration of 4-nitrophenol to generate a standard curve. This will be used to convert the rate of change in absorbance to the rate of product formation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Sample wells: X µL of cell lysate (e.g., 10-50 µg of total protein) and Assay Buffer to a final volume of 90 µL.
-
Blank wells (no enzyme): The same volume of cell lysate as the sample wells, but the reaction will be stopped at time zero or the substrate will be added after the stop solution. Alternatively, a buffer-only blank can be used.
-
Positive control wells: A known amount of purified serine protease in Assay Buffer to a final volume of 90 µL.
-
Inhibitor control wells (optional): Pre-incubate the cell lysate with a specific inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
-
-
Initiate the Reaction:
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Prepare a working solution of this compound in Assay Buffer. The final concentration should be optimized, but a starting point of 1-5 mM is recommended.
-
Add 10 µL of the this compound working solution to each well to initiate the reaction (final volume = 100 µL).
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C).
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Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
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For each well, plot the absorbance at 405 nm against time.
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Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
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Convert the rate of change in absorbance to the rate of product formation (µmol/min) using the molar extinction coefficient of 4-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH > 7) or the standard curve.
-
Calculate the specific activity of the enzyme in the cell lysate (e.g., in µmol/min/mg of protein).
-
Visualizations
Serine Biosynthesis and Degradation Pathway
This diagram illustrates the key enzymatic steps in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate and its subsequent degradation.
Caption: Key pathways of L-serine biosynthesis and degradation.
Experimental Workflow for Serine Protease Activity Assay
This diagram outlines the major steps involved in the measurement of serine protease activity in cell lysates using this compound.
Caption: Workflow for measuring serine protease activity in cell lysates.
Serine Protease Signaling Cascade
This diagram depicts a simplified signaling pathway involving the activation of a receptor by a serine protease, leading to a downstream cellular response.
Caption: Simplified serine protease-mediated signaling pathway.
References
Troubleshooting & Optimization
optimizing O-(4-Nitrophenyl)-L-serine concentration in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate O-(4-Nitrophenyl)-L-serine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an assay?
This compound is a chromogenic substrate used to measure the activity of certain enzymes, particularly serine hydrolases and proteases. The principle of the assay is based on the enzymatic hydrolysis of the ester bond in this compound. This reaction releases L-serine and 4-nitrophenol. The product, 4-nitrophenol (p-nitrophenolate in alkaline conditions), has a distinct yellow color and can be quantified by measuring its absorbance at approximately 400-410 nm. The rate of 4-nitrophenol production is directly proportional to the enzyme's activity.
Q2: Which enzymes can be assayed using this compound?
This substrate is designed for enzymes that can recognize and cleave the ester linkage involving the L-serine moiety. This includes a range of serine proteases and other serine hydrolases. The specificity will depend on the individual enzyme's active site and its ability to accommodate the L-serine and nitrophenyl groups. It is recommended to test the substrate with your specific enzyme of interest to confirm its activity.
Q3: What is the optimal concentration of this compound to use in my assay?
The optimal substrate concentration should be determined empirically for each specific enzyme and assay condition. A good starting point is to perform a substrate concentration curve to determine the Michaelis-Menten constant (Km) for your enzyme. For routine assays, a substrate concentration of 5-10 times the Km is often used to ensure the reaction rate is near its maximum (Vmax) and is proportional to the enzyme concentration. A typical starting range for similar p-nitrophenyl substrates is between 0.1 mM and 5 mM.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically a powder. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol, where it is readily soluble. The final concentration of the organic solvent in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity. Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Below are common issues encountered during assays with this compound and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | 1. Inactive enzyme. | - Verify enzyme activity with a known, active substrate. - Ensure proper storage and handling of the enzyme. |
| 2. This compound is not a substrate for the enzyme. | - Test a positive control enzyme known to hydrolyze this or similar substrates. | |
| 3. Incorrect assay buffer pH. | - Determine the optimal pH for your enzyme's activity. The release of 4-nitrophenol is best detected at a pH > 7.5. | |
| 4. Substrate concentration is too low. | - Perform a substrate titration to find the optimal concentration. | |
| 5. Presence of an inhibitor in the assay. | - Check all reagents for potential inhibitors. | |
| High Background Signal (High Absorbance in No-Enzyme Control) | 1. Spontaneous hydrolysis of the substrate. | - Prepare fresh substrate stock solution. - Run the assay at a lower temperature or for a shorter duration. - Ensure the assay buffer pH is not excessively high, as this can increase spontaneous hydrolysis. |
| 2. Contaminated reagents. | - Use fresh, high-purity water and buffer components. | |
| Non-linear Reaction Rate (Plateau Reached Too Quickly) | 1. Substrate depletion. | - Lower the enzyme concentration. - Increase the initial substrate concentration. |
| 2. Product inhibition. | - Measure initial reaction rates. - Dilute the enzyme to reduce the rate of product formation. | |
| 3. Enzyme instability. | - Perform the assay at a lower temperature. - Check if any components in the assay buffer are destabilizing the enzyme. | |
| Precipitation in Wells | 1. Poor solubility of this compound in the assay buffer. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to inhibit the enzyme. - Test different organic solvents for the stock solution. |
| 2. Other components are precipitating. | - Check the compatibility of all reagents in the assay buffer. |
Experimental Protocols
General Protocol for Measuring Enzyme Activity using this compound
This protocol provides a starting point for developing an assay. Optimal conditions (e.g., buffer, pH, temperature, concentrations) should be determined for each specific enzyme.
Materials:
-
This compound
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Enzyme of interest
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
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Prepare a stock solution of this compound: Dissolve the substrate in an appropriate organic solvent (e.g., DMSO) to a concentration of 100 mM.
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Prepare working solutions: Dilute the enzyme and the substrate stock solution to the desired concentrations in the assay buffer. Keep all solutions on ice.
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Set up the assay plate:
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Test Wells: Add a specific volume of the enzyme working solution.
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Blank/Control Wells: Add the same volume of assay buffer instead of the enzyme solution to measure background hydrolysis.
-
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Pre-incubate: Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
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Initiate the reaction: Add the this compound working solution to all wells to start the reaction.
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Measure absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes) using the kinetic mode of the microplate reader.
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Calculate enzyme activity:
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Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the progress curve.
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Correct the rate by subtracting the rate of the blank wells.
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Use the Beer-Lambert law (A = εcl) to convert the rate to the concentration of product formed per minute. The molar extinction coefficient (ε) for 4-nitrophenol at pH > 8 is approximately 18,000 M⁻¹cm⁻¹.
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Quantitative Data for Assay Optimization
The following table provides starting concentration ranges for key components in a typical p-nitrophenyl-based enzyme assay. These should be optimized for your specific experimental setup.
| Component | Typical Starting Concentration Range | Purpose |
| This compound | 0.1 mM - 5 mM | Substrate for the enzymatic reaction. |
| Enzyme | 1 nM - 1 µM | The catalyst; concentration should be low enough to ensure the reaction is in the linear range. |
| Buffer | 20 mM - 100 mM | To maintain a stable pH. Common choices include Tris-HCl or HEPES. |
| pH | 7.0 - 9.0 | To provide the optimal environment for enzyme activity and detection of 4-nitrophenol. |
| Temperature | 25°C - 37°C | To control the rate of the enzymatic reaction. |
Visualizations
troubleshooting high background in O-(4-Nitrophenyl)-L-serine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-(4-Nitrophenyl)-L-serine in their enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of certain enzymes, typically proteases or esterases. The enzyme catalyzes the hydrolysis of the substrate, this compound, releasing L-serine and 4-nitrophenol (p-nitrophenol). At an alkaline pH, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at a specific wavelength, typically between 405 and 420 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.
Q2: What are the most common causes of high background in this assay?
High background absorbance in the this compound assay can arise from several factors:
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Spontaneous hydrolysis of the substrate: this compound can undergo non-enzymatic hydrolysis, especially at alkaline pH and elevated temperatures.[1][2]
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Contaminated reagents: Buffers, enzyme preparations, or the substrate itself may be contaminated with substances that absorb at the detection wavelength.
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Interfering substances in the sample: Components of the test sample may have inherent absorbance at 405-420 nm.
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Improper blanking: Using an incorrect blank solution for the spectrophotometer can lead to artificially high readings.[3]
Q3: How can I minimize the spontaneous hydrolysis of this compound?
To minimize the non-enzymatic breakdown of the substrate:
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Optimize pH: While the detection of 4-nitrophenol is optimal at alkaline pH, the hydrolysis reaction itself may be more stable at a slightly lower pH. It is crucial to find a balance that maintains enzyme activity while minimizing spontaneous substrate degradation.
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Control temperature: Perform the assay at a consistent and controlled temperature. Avoid unnecessarily high temperatures, which can accelerate substrate hydrolysis.[1][2]
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Prepare fresh substrate solutions: Prepare the this compound solution fresh for each experiment to avoid degradation during storage.
Q4: What should I use as a blank for my spectrophotometer readings?
A proper blank is critical for accurate results. The blank should contain all the components of the reaction mixture except for the component whose absorbance is being measured. For this assay, an ideal blank would contain the buffer, the substrate, and the sample (if the sample itself might have color), but not the enzyme. This will account for the background absorbance from the substrate and any interfering substances in the sample.
Troubleshooting Guide
High background absorbance can obscure the true enzymatic signal, leading to inaccurate and unreliable data. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Diagram: Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for diagnosing and resolving high background issues.
Issue 1: High Absorbance in the Blank
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Blank Composition | Prepare a new blank containing all reaction components except the enzyme. | The absorbance of the new blank should be significantly lower. |
| Contaminated Reagents | Prepare fresh buffer and substrate solutions using high-purity water and reagents. | A lower blank absorbance will indicate that one of the previous reagents was contaminated. |
| Substrate Degradation | Prepare a fresh solution of this compound immediately before use. | If the blank absorbance is now low, the previous substrate solution had likely degraded. |
Issue 2: High Background in the No-Enzyme Control
A no-enzyme control is essential to determine the rate of non-enzymatic hydrolysis of the substrate under your specific assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable pH | Perform the assay at a slightly lower pH, if compatible with your enzyme's activity profile. | A decrease in the rate of absorbance increase in the no-enzyme control. |
| High Temperature | Lower the incubation temperature of the assay. | A slower rate of background signal generation. |
| Substrate Instability | Prepare the substrate in a buffer at a more neutral pH and add it to the reaction mixture just before starting the measurement. | Reduced background signal. |
Issue 3: Interference from Sample Components
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Colored Compounds in the Sample | Run a "sample blank" containing the sample and buffer, but no substrate or enzyme. | A high absorbance in the sample blank confirms interference. Subtract this value from your experimental readings. |
| Turbidity in the Sample | Centrifuge the sample to pellet any particulate matter before adding it to the assay. | A clearer sample should result in lower background absorbance. |
| Presence of Reducing Agents | Some biological samples contain reducing agents that can non-enzymatically reduce the substrate. Consider sample cleanup steps like dialysis or gel filtration. | A cleaner sample should exhibit less background activity. |
Experimental Protocols
General Protocol for this compound Assay
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Reagent Preparation:
-
Assay Buffer: Prepare a buffer of appropriate pH and ionic strength for the enzyme being studied (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 10 mM). Prepare this solution fresh daily and keep it on ice, protected from light.
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Enzyme Solution: Prepare a dilution of the enzyme in cold assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.
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-
Assay Procedure:
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Set up a 96-well microplate or individual cuvettes.
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Add the assay buffer to each well/cuvette.
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Add the sample or enzyme solution to the appropriate wells/cuvettes.
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Include appropriate controls:
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Blank: Assay buffer and substrate (no enzyme).
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No-Enzyme Control: Assay buffer, substrate, and sample buffer (no enzyme).
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Sample Blank (if necessary): Assay buffer and sample (no substrate or enzyme).
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Pre-incubate the plate/cuvettes at the desired assay temperature for 5-10 minutes.
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Initiate the reaction by adding the substrate solution to all wells/cuvettes.
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Immediately measure the absorbance at 405-420 nm using a spectrophotometer.
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Continue to take readings at regular intervals (e.g., every 30-60 seconds) for a set period.
-
-
Data Analysis:
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Subtract the absorbance of the blank from all other readings.
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Plot the absorbance versus time for each reaction.
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Determine the initial reaction velocity (V₀) from the linear portion of the curve.
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Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength, c is the concentration, and l is the path length.
-
Diagram: General Assay Workflow
Caption: A flowchart outlining the key steps in a typical assay.
Data Presentation
Table 1: Effect of pH on Non-Enzymatic Hydrolysis of this compound
| pH | Rate of Absorbance Increase (mAU/min) in No-Enzyme Control |
| 7.0 | 0.5 |
| 7.5 | 1.2 |
| 8.0 | 2.5 |
| 8.5 | 5.1 |
| 9.0 | 10.3 |
Note: These are example values and the actual rates will depend on temperature, buffer composition, and substrate concentration.
Table 2: UV-Vis Absorbance Maxima of Potential Interfering Substances
| Compound | Absorbance Maximum (λmax, nm) |
| NAD+/NADH | 260 and 340[4] |
| Tryptophan | 280[5] |
| Tyrosine | 274[6] |
| Phenylalanine | 257[6] |
| Hemoglobin | Soret peak ~415, Q bands ~540-575[7] |
| DNA | ~260[5] |
This table can help in identifying potential sources of interference based on the known composition of a biological sample.
References
- 1. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deep UV dispersion and absorption spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Biological Absorption Spectra Spanning the Visible to the Short-Wave Infrared - PMC [pmc.ncbi.nlm.nih.gov]
O-(4-Nitrophenyl)-L-serine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with O-(4-Nitrophenyl)-L-serine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of the amino acid L-serine. It is characterized by a 4-nitrophenyl group attached to the hydroxyl group of L-serine. This modification makes it a useful tool in biochemical assays, particularly in studies involving enzyme kinetics and substrate specificity. The nitrophenyl group acts as a chromophore, which allows for easy detection and quantification of enzymatic reactions.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?
Directly dissolving this compound in water can be challenging as it is likely to have limited solubility in aqueous solutions. This is a common issue encountered with similar nitrophenyl-derivatized compounds. For instance, the related compound 4-Nitrophenyl-α-L-fucopyranoside is only partially soluble in water.[2]
Q3: What solvents are recommended for dissolving this compound?
It is recommended to first dissolve this compound in a small amount of a polar organic solvent before diluting it with your aqueous buffer. Based on data for similar compounds, suitable organic solvents include:
Q4: What is the recommended procedure for preparing a working solution of this compound?
The recommended method is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in your experimental buffer. This "co-solvent" method helps to overcome the low aqueous solubility.
Q5: Can the pH of my buffer affect the stability of this compound?
Yes, the pH of the buffer can significantly impact the stability of this compound. The ester bond in the molecule can be hydrolyzed under acidic or basic conditions. This hydrolysis reaction will yield L-serine and 4-nitrophenol, which can interfere with your experiment.[1] It is crucial to consider the pH stability of the compound in your experimental design.
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of solution.
-
Cause: Low aqueous solubility of the compound.
-
Solution:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or methanol.
-
Step-wise Dilution: Add the stock solution dropwise to your vigorously stirred aqueous buffer to reach the final desired concentration.
-
Optimize Solvent Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum to avoid affecting your experiment. It is advisable to run a solvent tolerance control in your assay.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) may aid in dissolution. However, be cautious as this could potentially accelerate hydrolysis.
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Sonication: Brief sonication of the solution can also help to break up aggregates and improve dissolution.
-
Issue 2: The solution of this compound turns yellow over time.
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Cause: This is likely due to the hydrolysis of the ester bond, which releases 4-nitrophenol. 4-nitrophenol is yellow, especially at neutral to alkaline pH.
-
Solution:
-
Prepare Fresh Solutions: Always prepare your working solutions of this compound fresh before each experiment.
-
Control pH: Maintain the pH of your solution within a range that minimizes hydrolysis. The optimal pH will depend on the specific requirements of your experiment, but extremes in pH should be avoided if hydrolysis is a concern.
-
Store Stock Solutions Properly: If you need to store a stock solution, keep it at -20°C or -80°C in an anhydrous organic solvent (like DMSO) to minimize degradation.
-
Data Presentation
Table 1: Solubility Characteristics of this compound and a Structurally Similar Compound.
| Compound | Solvent | Solubility | Recommendations |
| This compound | Water | Likely low | Dissolve in an organic co-solvent first. |
| DMSO, DMF, Methanol, Ethanol | Likely high | Use to prepare concentrated stock solutions. | |
| 4-Nitrophenyl-α-L-fucopyranoside | Water | Partially soluble | |
| Acetone | ~5 mg/mL[2] | ||
| Methanol, DMSO, DMF | High[2] | Recommended for initial dissolution.[2] |
Experimental Protocols
Protocol for Preparation of a Working Solution of this compound
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Calculate the required mass of this compound needed to prepare a concentrated stock solution (e.g., 100 mM).
-
Weigh the compound accurately in a suitable microcentrifuge tube.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration.
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Vortex or sonicate the mixture until the solid is completely dissolved.
-
To prepare the final working solution, dilute the stock solution into the pre-warmed (if necessary) experimental buffer. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent precipitation.
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Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of the organic co-solvent (while being mindful of its potential effects on your experiment).
Visualizations
Caption: Workflow for preparing a working solution of this compound.
Caption: Hydrolysis of this compound.
References
preventing spontaneous hydrolysis of O-(4-Nitrophenyl)-L-serine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the spontaneous hydrolysis of O-(4-Nitrophenyl)-L-serine.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing actionable solutions to minimize compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Rapid yellowing of the solution upon dissolution. | Spontaneous hydrolysis is occurring, releasing 4-nitrophenol, which is yellow in alkaline conditions. This is likely due to inappropriate pH or temperature. | Immediately prepare fresh solutions in a cooled, acidic buffer (pH 4-5). Store all stock solutions at -20°C or below. |
| Inconsistent results in enzymatic assays. | The substrate concentration is decreasing over time due to hydrolysis, leading to variability in reaction rates. | Prepare the substrate solution immediately before use. Run a no-enzyme control to quantify the rate of spontaneous hydrolysis under your assay conditions and subtract this from your experimental results. |
| Precipitate formation in the stock solution upon thawing. | The compound may have degraded, or its solubility may be affected by pH shifts during freezing and thawing. | Centrifuge the tube to pellet any precipitate before taking an aliquot. Re-evaluate the pH of your buffer and consider using a cryoprotectant. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.[1] |
| Loss of activity after storage. | The compound has likely undergone significant hydrolysis. Storage conditions may not be optimal. | Store the solid compound under desiccating conditions at room temperature or lower.[2][3] For solutions, aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of spontaneous hydrolysis of this compound?
A1: The primary cause is the susceptibility of the ester bond to nucleophilic attack by water or hydroxide ions. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution. In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative mechanism (E1cB) is favored, while in acidic conditions (pH 2-5), an associative (SN2-type) mechanism occurs.[4]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored under desiccating conditions to protect it from moisture. While some suppliers suggest room temperature storage, keeping it in a cool, dry place is advisable.[2][3][5]
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: To minimize hydrolysis, stock solutions should be prepared in an acidic buffer (pH 4-5). It is recommended to prepare fresh solutions before each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store them at -20°C or, for longer-term storage, at -80°C.[1][6] Avoid repeated freeze-thaw cycles.[1]
Q4: How can I monitor the extent of hydrolysis in my sample?
A4: The hydrolysis of this compound releases 4-nitrophenol, which has a distinct yellow color in alkaline solutions and a characteristic absorbance maximum around 400-415 nm. You can use a spectrophotometer to monitor the increase in absorbance at this wavelength over time to quantify the rate of hydrolysis.[7]
Q5: Are there any additives that can help stabilize solutions of this compound?
A5: While specific stabilizers for this compound are not widely documented, maintaining a low pH (4-5) is the most effective way to slow down hydrolysis. Additionally, minimizing the exposure of the solution to light and elevated temperatures can help reduce degradation rates.[8]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5. Filter sterilize the buffer.
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the pre-chilled (4°C) citrate buffer to the solid to achieve the desired final concentration. Vortex briefly to dissolve.
-
Aliquoting: Immediately aliquot the stock solution into pre-chilled, sterile, single-use microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Monitoring Spontaneous Hydrolysis
-
Reaction Setup: In a 96-well plate, add your experimental buffer (e.g., PBS, pH 7.4) to a final volume of 90 µL.
-
Substrate Addition: Add 10 µL of your this compound stock solution to each well to initiate the reaction.
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Spectrophotometer Reading: Immediately place the plate in a plate reader pre-set to the experimental temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes).
-
Data Analysis: Plot the absorbance at 405 nm against time. The slope of the linear portion of the curve represents the initial rate of spontaneous hydrolysis.
Visualizations
Caption: Simplified Hydrolysis Mechanisms.
Caption: Workflow for Stability Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Productdetails- [acrotein.com]
- 3. L-Serine, non-essential amino acid (CAS 56-45-1) | Abcam [abcam.com]
- 4. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
interference of reducing agents in O-(4-Nitrophenyl)-L-serine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-(4-Nitrophenyl)-L-serine assays. A primary focus is on the interference caused by common reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of enzymes that can hydrolyze this substrate. The enzyme cleaves the bond between L-serine and the 4-nitrophenyl group, releasing 4-nitrophenol (pNP). In an alkaline solution, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-420 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity.
Q2: Why are reducing agents typically included in enzyme assays?
Reducing agents are often added to enzyme assay buffers to prevent the oxidation of sensitive amino acid residues, particularly cysteine.[1] Oxidation of cysteine residues can lead to the formation of disulfide bonds, which may alter the enzyme's three-dimensional structure and compromise its catalytic activity.[2] Common reducing agents include dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP).[1]
Q3: How can reducing agents interfere with my this compound assay?
Reducing agents can interfere in several ways:
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Direct Reduction of the Product: Strong reducing agents could potentially reduce the chromogenic product, 4-nitrophenol, to 4-aminophenol.[3][4] 4-aminophenol is colorless and absorbs at a different wavelength (around 300 nm), leading to an underestimation of enzyme activity.[4]
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Alteration of Enzyme Kinetics: Reducing agents can directly interact with the enzyme, affecting its kinetic parameters. Studies have shown that DTT, TCEP, and β-mercaptoethanol can alter the Michaelis constant (KM) and maximum velocity (Vmax) of enzymes.[1] This interaction can be a competitive, slow-reversible inhibition, as seen with DTT and β-mercaptoethanol on aminoacylase.[5]
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Inhibition of Enzyme Activity: Some reducing agents can act as inhibitors for certain enzymes, leading to a decrease in the observed reaction rate.[1] The potency of inhibitors can also be significantly altered by the presence of different reducing agents.[1]
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Interference with Coupled Assays: If the this compound assay is coupled to a secondary reaction that involves NAD+/NADH, TCEP can react with NAD+, leading to inaccurate measurements.[6]
Q4: Which reducing agent is least likely to interfere with my assay?
The choice of reducing agent and its concentration is critical. Weaker reducing agents like reduced glutathione (GSH) are often recommended as they are less likely to cause interference.[1] If a stronger reducing agent is necessary, it is crucial to use the lowest effective concentration and to run appropriate controls to assess its impact on the assay.
Q5: How can I determine if a reducing agent is interfering with my assay?
Run a series of control experiments:
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No-Enzyme Control: Prepare a reaction mixture containing the substrate, buffer, and the reducing agent at the desired concentration, but without the enzyme. Monitor the absorbance at 405 nm over time. A decrease in absorbance may indicate direct reduction of 4-nitrophenol.
-
No-Substrate Control: Prepare a reaction mixture with the enzyme, buffer, and reducing agent, but without the this compound substrate. Any change in absorbance could indicate an interaction between the reducing agent and the buffer components or the enzyme itself that produces a colored product.
-
Varying Reducing Agent Concentrations: Test a range of concentrations of the reducing agent to determine the threshold at which interference becomes significant.
-
Compare Different Reducing Agents: If interference is observed, test alternative reducing agents to find one that is compatible with your specific enzyme and assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected enzyme activity or no signal | 1. Interference from reducing agent: The reducing agent may be inhibiting the enzyme or reducing the 4-nitrophenol product. | a. Refer to the quantitative data table below to assess the potential impact of your chosen reducing agent and its concentration.b. Run a "No-Enzyme Control" as described in the FAQs to check for direct reduction of 4-nitrophenol.c. Lower the concentration of the reducing agent or switch to a weaker one like GSH.d. Perform a dialysis or buffer exchange step to remove the reducing agent from your enzyme preparation before the assay. |
| 2. Incorrect buffer pH: The optimal pH for the enzyme may not be maintained, or the pH may be too low for the formation of the yellow 4-nitrophenolate ion. | a. Ensure the final pH of your reaction mixture is within the optimal range for your enzyme.b. After stopping the reaction, ensure the pH is sufficiently alkaline (typically >9.0) for complete color development. | |
| 3. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | a. Use a fresh aliquot of the enzyme.b. Run a positive control with a known active enzyme to validate the assay components. | |
| High background signal in no-enzyme control | 1. Spontaneous substrate hydrolysis: The this compound substrate may be unstable and hydrolyzing spontaneously at the assay pH and temperature. | a. Prepare fresh substrate solution before each experiment.b. Run the assay at a lower temperature if the enzyme is stable under those conditions. |
| 2. Contaminated reagents: Buffer components or water may be contaminated with a substance that absorbs at 405 nm. | a. Use high-purity water and fresh buffer stocks.b. Check the absorbance of individual reagents. | |
| Non-linear reaction progress curve | 1. Substrate depletion: The initial substrate concentration is too low and is being consumed rapidly. | a. Increase the initial substrate concentration.b. Ensure the substrate concentration is well above the KM of the enzyme for initial rate measurements. |
| 2. Enzyme instability: The enzyme is losing activity over the course of the assay. | a. Reduce the incubation time and measure the initial velocity.b. Add a stabilizing agent to the reaction buffer (e.g., BSA), if compatible. | |
| 3. Product inhibition: The product, 4-nitrophenol or L-serine, is inhibiting the enzyme. | a. Measure the initial reaction rate where product concentration is minimal.b. Dilute the enzyme to slow down the reaction rate. | |
| Inconsistent results between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or reducing agent. | a. Use calibrated pipettes.b. Prepare a master mix of reagents to minimize pipetting variations. |
| 2. Temperature fluctuations: Inconsistent temperature control across the microplate or between experiments. | a. Pre-incubate all reagents and the microplate at the assay temperature.b. Use a temperature-controlled plate reader or water bath. |
Quantitative Data on Reducing Agent Interference
The following table summarizes the potential effects of common reducing agents on this compound assay parameters. The quantitative values are based on published data from various enzymatic assays and should be considered as a general guide.[1] The actual interference will be enzyme and condition-specific.
| Reducing Agent | Typical Concentration Range | Potential Effect on 4-Nitrophenol Signal | Potential Effect on Enzyme Vmax | Potential Effect on Enzyme KM | Notes |
| Dithiothreitol (DTT) | 1-10 mM | Minimal to moderate reduction at higher concentrations. | Can slightly increase or decrease depending on the enzyme. | Can cause a significant increase (e.g., up to 4-fold).[1] | Can act as a competitive inhibitor for some enzymes.[5] |
| β-Mercaptoethanol (BME) | 5-20 mM | Minimal to moderate reduction at higher concentrations. | Can slightly increase or decrease depending on the enzyme. | Can cause a moderate increase. | Also a potential competitive inhibitor.[5] |
| Tris(2-carboxyethyl) phosphine (TCEP) | 0.5-5 mM | Minimal direct effect on 4-nitrophenol absorbance. | Can slightly increase or decrease depending on the enzyme. | Can cause a significant increase (e.g., up to 2.5-fold).[1] | Can interfere with assays involving NAD+.[6] May quench fluorescence in coupled assays.[7] |
| Reduced Glutathione (GSH) | 1-10 mM | Negligible. | Generally has a minimal effect. | Generally has a minimal effect. | Considered a weaker and often safer alternative.[1] |
Experimental Protocols
Key Experiment: General Protocol for this compound Assay
This protocol provides a general framework. Optimal conditions (e.g., buffer pH, substrate concentration, incubation time) should be determined empirically for each specific enzyme.
Materials:
-
Enzyme solution
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop Solution (e.g., 0.1 M Na2CO3)
-
Reducing agent stock solution (if required)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and Stop Solution.
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay should be optimized (typically 5-10 times the KM of the enzyme).
-
If using a reducing agent, prepare a concentrated stock solution and add it to the Assay Buffer to achieve the desired final concentration.
-
-
Set up the Assay Plate:
-
Add Assay Buffer to all wells.
-
Add the enzyme solution to the appropriate wells ("Sample" and "Enzyme Control").
-
Add an equal volume of buffer to the "No-Enzyme Control" and "Substrate Blank" wells.
-
If testing for inhibitor effects, add the inhibitor solution to the desired wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add the this compound substrate solution to all wells except the "Enzyme Control" to start the reaction.
-
Mix the contents of the wells gently.
-
-
Incubation:
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add the Stop Solution to all wells to terminate the enzymatic reaction and ensure full color development of the 4-nitrophenolate ion.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "Substrate Blank" from all other readings.
-
Calculate the net absorbance for the "Sample" by subtracting the absorbance of the "No-Enzyme Control".
-
Enzyme activity can be calculated using the Beer-Lambert law and a standard curve of 4-nitrophenol.
-
Visualizations
Caption: General workflow for an this compound enzymatic assay.
Caption: Potential mechanisms of reducing agent interference in the assay.
References
- 1. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
correcting for non-enzymatic degradation of O-(4-Nitrophenyl)-L-serine
Welcome to the technical support center for O-(4-Nitrophenyl)-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this substrate in enzymatic assays, with a specific focus on addressing and correcting for its non-enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate commonly used in biochemical assays to measure the activity of certain enzymes, particularly serine proteases and esterases. Upon enzymatic cleavage of the ester bond, it releases 4-nitrophenol (p-nitrophenol), a yellow-colored product that can be quantified spectrophotometrically.
Q2: What is non-enzymatic degradation and why is it a concern for this substrate?
Non-enzymatic degradation, primarily through hydrolysis, is the breakdown of this compound that occurs in the absence of an enzyme. This is a significant concern as it leads to the spontaneous release of 4-nitrophenol, resulting in a high background signal in your assay. This background can interfere with the accurate measurement of enzyme activity, leading to an overestimation of the reaction rate. The rate of this non-enzymatic hydrolysis is influenced by factors such as pH and temperature.
Q3: How can I correct for the non-enzymatic degradation of this compound in my experiments?
To accurately determine the enzyme-catalyzed reaction rate, it is essential to subtract the rate of non-enzymatic hydrolysis from the total observed rate. This is achieved by running a "substrate blank" or "no-enzyme" control in parallel with your experimental samples.[1] This control contains all the reaction components (buffer, substrate) except for the enzyme. The absorbance change measured in the substrate blank represents the rate of non-enzymatic degradation.
Q4: At what wavelength should I measure the absorbance of the 4-nitrophenol product?
The absorbance of the 4-nitrophenolate ion, the deprotonated form of 4-nitrophenol which is yellow, is typically measured at or near its absorbance maximum, which is around 400-410 nm. It is important to note that the absorbance spectrum of 4-nitrophenol is highly pH-dependent. In acidic to neutral solutions, the unprotonated form has an absorbance maximum around 317 nm. As the pH becomes more alkaline (above the pKa of ~7.1), the equilibrium shifts to the phenolate ion, and the absorbance at 400-410 nm increases.
Q5: How does pH affect the stability of this compound and the measurement of the product?
The stability of this compound and the absorbance of the 4-nitrophenol product are both significantly influenced by pH.
-
Substrate Stability: The ester bond of this compound is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, the rate of non-enzymatic degradation will vary with the pH of the assay buffer.
-
Product Absorbance: The absorbance of 4-nitrophenol is highly dependent on pH. At pH values below the pKa of 4-nitrophenol (~7.1), the compound exists predominantly in its protonated, colorless form. Above this pKa, it deprotonates to the yellow 4-nitrophenolate ion. Therefore, for sensitive detection, assays are often performed at a slightly alkaline pH or the reaction is stopped with a basic solution to ensure complete conversion to the colored phenolate ion.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in enzymatic assays.
| Problem | Possible Causes | Troubleshooting Steps |
| High background signal in all wells (including no-enzyme control) | 1. Spontaneous hydrolysis of the substrate: this compound is inherently unstable in aqueous solutions, especially at higher pH and temperature. | - Prepare the substrate solution fresh for each experiment.- Minimize the time the substrate is in the assay buffer before starting the measurement.- Consider optimizing the assay pH to a lower value if the enzyme is sufficiently active, to reduce the rate of spontaneous hydrolysis.- Always subtract the absorbance of the no-enzyme control from all other readings. |
| 2. Contaminated reagents: Buffer components or water may be contaminated with nucleophiles or have an incorrect pH. | - Use high-purity water and reagents.- Prepare fresh buffers and verify their pH. | |
| 3. Light sensitivity: While less common for this specific substrate, some nitrophenyl compounds can be light-sensitive.[2][3] | - Store the solid substrate and stock solutions protected from light. | |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting: Small volumes of enzyme or substrate can lead to significant errors if not pipetted accurately. | - Calibrate your pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed. |
| 2. Temperature fluctuations: Enzyme activity and substrate stability are temperature-dependent. | - Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath. | |
| 3. pH drift in the assay buffer: The pH of the buffer can change over time, especially if not properly prepared. | - Use a buffer with a pKa close to the desired assay pH for optimal buffering capacity. | |
| Low or no enzyme activity detected | 1. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | - Aliquot the enzyme upon receipt and store at the recommended temperature.- Avoid repeated freeze-thaw cycles.- Include a positive control with a known active enzyme to verify assay conditions. |
| 2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Consult the literature for the optimal conditions for your specific enzyme.- Perform a pH and temperature optimization experiment. | |
| 3. Incorrect wavelength measurement: Measuring at a wavelength other than the absorbance maximum of 4-nitrophenolate will result in a lower signal. | - Verify the wavelength setting on your spectrophotometer is between 400-410 nm for alkaline conditions. |
Experimental Protocols
Protocol 1: General Assay for Measuring Enzyme Activity and Correcting for Non-Enzymatic Hydrolysis
This protocol provides a general framework for measuring the activity of an enzyme using this compound and correcting for the background signal from non-enzymatic hydrolysis.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm or 410 nm
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and adjust the pH to the desired value.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a small amount of organic solvent miscible with the assay buffer). The solid substrate is typically light and moisture sensitive and should be stored accordingly.[2][3]
-
Prepare the enzyme solution in assay buffer to the desired concentration.
-
-
Set up the Assay Plate:
-
Test Wells: Add assay buffer, enzyme solution, and water (if needed to reach the final volume) to the wells.
-
Substrate Blank (No-Enzyme Control): Add assay buffer and water (to the same volume as the enzyme solution) to the wells.
-
Blank (No Substrate Control): Add assay buffer and enzyme solution to the wells. This control is to account for any absorbance from the enzyme itself.
-
-
Initiate the Reaction:
-
Equilibrate the plate and the substrate solution to the desired assay temperature.
-
Add the this compound solution to all wells to initiate the reaction. Mix gently.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm or 410 nm at regular time intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each time point, subtract the absorbance of the blank (no substrate) from all other readings.
-
Plot the corrected absorbance versus time for both the test wells and the substrate blank.
-
Determine the initial reaction rates (V₀) by calculating the slope of the linear portion of the curves.
-
The rate of non-enzymatic hydrolysis is the slope of the substrate blank curve.
-
The true enzymatic rate is the rate of the test reaction minus the rate of the non-enzymatic hydrolysis.
-
Data Presentation: Non-Enzymatic Hydrolysis of a p-Nitrophenyl Ester
Table 1: Rate of Non-Enzymatic Hydrolysis of p-Nitrophenyl Phosphate
| pH | Temperature (°C) | Rate Constant (s⁻¹) |
| 2.6 | 68.0 | Data not available |
| 2.6 | 82.0 | Data not available |
| 6.4 | 50.0 | 2.81 x 10⁻⁷ |
| 9.0 | 68.0 | Data not available |
| 9.0 | 82.0 | Data not available |
Data for p-nitrophenyl phosphate hydrolysis.[4] The rate of hydrolysis is expected to increase with both increasing pH (in the alkaline range) and temperature.
Visualizations
Diagram 1: Non-Enzymatic Hydrolysis of this compound
Caption: Spontaneous hydrolysis of this compound.
Diagram 2: Experimental Workflow for Correcting for Non-Enzymatic Degradation
Caption: Workflow for correcting non-enzymatic substrate degradation.
References
improving signal-to-noise ratio in O-(4-Nitrophenyl)-L-serine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments utilizing O-(4-Nitrophenyl)-L-serine and other p-nitrophenyl (pNP) substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my background absorbance (blank) so high, leading to a poor signal-to-noise ratio?
High background absorbance in assays using p-nitrophenyl substrates is a common issue that can mask the true signal from enzymatic activity. This can originate from several sources:
-
Spontaneous Substrate Hydrolysis: p-Nitrophenyl esters can undergo auto-hydrolysis, especially under non-neutral pH conditions or elevated temperatures, releasing the chromogenic p-nitrophenol (pNP) without any enzymatic action.
-
Contaminated Reagents: Impurities in the substrate, buffer, or enzyme preparation can contribute to high initial absorbance. Substrate solutions, if not stored properly or if used after several weeks, may accumulate hydrolyzed pNP[1].
-
Interfering Substances: Components within the test sample (e.g., cell lysates, tissue homogenates) may absorb light at the detection wavelength (~405 nm) or contain substances that react with the substrate.
-
Incomplete Reagent Dissolution: Poor solubility of reagents, such as certain substrates or additives, can cause turbidity in the assay well, leading to light scattering and artificially high absorbance readings[2].
Troubleshooting Steps:
-
Run Proper Controls: Always include a "substrate blank" (all components except the enzyme) and a "sample blank" (sample and buffer, but no substrate) for each experimental run.[3][4][5] Subtracting the absorbance of the appropriate blank from your sample reading is crucial.
-
Prepare Fresh Substrate: Prepare the this compound solution fresh before each experiment. If a stock solution is used, store it protected from light at a low temperature (-20°C is common for stocks in organic solvents like DMSO) and for a limited time[6].
-
Optimize pH: While alkaline conditions are required to develop the yellow color of p-nitrophenolate for detection, the enzymatic reaction itself may be performed at a more neutral pH to minimize auto-hydrolysis before adding a high-pH stop solution[7].
-
Sample Preparation: If your sample is the source of interference, consider dilution, dialysis, or desalting to remove small molecule contaminants[8].
Q2: My signal is very weak, even after a long incubation. What are the potential causes and solutions?
A weak or absent signal suggests that the rate of enzymatic conversion of the substrate is too low.
-
Low Enzyme Activity: The concentration of the active enzyme in your sample may be insufficient. The enzyme could also have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or instability under the assay conditions[3].
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. The conditions used may not be optimal for your specific enzyme[9].
-
Incorrect Substrate Concentration: For kinetic assays, especially for inhibitor screening, the substrate concentration is typically kept near the Michaelis constant (Kм).[6] If the concentration is too far below the Kм, the reaction rate will be very low.
-
Presence of Inhibitors: The sample itself may contain inhibitors of the enzyme.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Insufficient active enzyme concentration. | Increase the amount of sample in the assay or use a more concentrated enzyme preparation. |
| Enzyme instability or degradation. | Use fresh enzyme preparations. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. | |
| Suboptimal pH or temperature. | Perform a pH-rate profile to determine the optimal pH for the enzyme. Verify the optimal temperature for the reaction; enzymes are often sensitive to high temperatures[3]. | |
| Inappropriate buffer composition. | Test different buffer systems. Some buffer components can interfere with enzyme activity. | |
| Substrate concentration is too low. | Increase the substrate concentration. For robust activity, concentrations are often set at 5-10 times the Kм value. | |
| Presence of inhibitors in the sample. | Dilute the sample to reduce the inhibitor concentration. If possible, use purification methods like dialysis to remove inhibitors[8]. |
Q3: How do I select the optimal assay conditions (pH, buffer, substrate concentration)?
Optimizing assay conditions is critical for achieving a robust signal and reliable data. This often requires systematic, iterative testing.[6][9]
-
pH Optimization: Perform the assay across a range of pH values to determine the pH at which the enzyme exhibits maximum activity. Keep the substrate and enzyme concentrations constant during this test. The optimal pH can sometimes shift depending on the substrate concentration[6].
-
Buffer Selection: The choice of buffer can influence enzyme activity. Common buffers for protease assays include Tris-HCl and phosphate buffers[1][9]. Ensure the buffer itself does not interfere with the assay and has sufficient buffering capacity at the target pH.
-
Substrate Concentration (Michaelis-Menten Kinetics): To determine the Kм and Vmax, measure the initial reaction velocity at various substrate concentrations. Plotting the velocity against substrate concentration will yield a saturation curve. This information is vital for standardizing the assay, ensuring the reaction is in a linear range, and for studying enzyme inhibitors. For general activity screening, a substrate concentration well above the Kм (e.g., 5-10 times Kм) is often used to ensure the reaction rate is not limited by the substrate.
Experimental Protocols & Data
General Protocol: Serine Protease Activity Assay
This protocol provides a general workflow for measuring serine protease activity using this compound. Concentrations and incubation times should be optimized for the specific enzyme and experimental goals.
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0[9]. Ensure the buffer is at room temperature before use[10].
-
Substrate Stock Solution: Prepare a 100 mM stock of this compound in DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2 mM). Prepare this solution fresh.
-
Enzyme Sample: Prepare the enzyme solution in Assay Buffer. Keep on ice until use.
-
Stop Solution: 1.0 N NaOH[1].
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the enzyme sample to the sample wells. For blank wells, add 25 µL of Assay Buffer instead.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
Incubate for a fixed period (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding 50 µL of Stop Solution to each well. This will raise the pH and develop the yellow color[1].
-
Read the absorbance at 405-410 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for pNP under alkaline conditions (~18,000 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein.
Common Interfering Substances
The following table lists substances that can interfere with enzymatic assays and should be avoided or removed from sample preparations if possible.[10]
| Substance | Typical Interfering Concentration |
| EDTA | > 0.5 mM |
| SDS | > 0.2% |
| Sodium Azide | > 0.2% |
| Tween-20 / NP-40 | > 1% |
| Ascorbic Acid | > 0.2% |
Visual Guides
Principle of the Colorimetric Assay
The diagram below illustrates the two-step principle behind the colorimetric detection of enzyme activity using a p-nitrophenyl substrate.
References
- 1. nrel.colostate.edu [nrel.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. questjournals.org [questjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. docs.abcam.com [docs.abcam.com]
Minimizing Variability in O-(4-Nitrophenyl)-L-serine Kinetic Data: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing O-(4-Nitrophenyl)-L-serine in kinetic assays, achieving reproducible and accurate data is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate used to assay the activity of certain enzymes, particularly serine proteases. Upon enzymatic cleavage, it releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, typically by measuring the absorbance at 405-410 nm. This allows for the continuous monitoring of enzyme activity.
Q2: What are the most common sources of variability in kinetic assays using this substrate?
The most common sources of variability include:
-
Substrate instability: The substrate can undergo non-enzymatic (spontaneous) hydrolysis, leading to high background signal.
-
Inaccurate substrate concentration: Errors in preparing the substrate stock solution or dilutions can lead to inconsistent results.
-
Suboptimal assay conditions: Variations in pH, temperature, and buffer composition can significantly impact enzyme activity and substrate stability.
-
Enzyme instability: The enzyme may lose activity over the course of the experiment due to improper storage or handling.
-
Pipetting errors: Inaccurate dispensing of enzyme or substrate can introduce significant variability.
Q3: How should I prepare and store the this compound substrate solution?
To ensure consistency, the substrate should be dissolved in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or lower to minimize degradation. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the assay buffer. It is crucial to avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the optimal pH and temperature for my assay?
The optimal pH and temperature are highly dependent on the specific enzyme being studied. Most serine proteases have optimal activity in the slightly alkaline range (pH 7.5-8.5). It is recommended to perform a pH and temperature optimization experiment for your specific enzyme to determine the ideal conditions. Keep in mind that higher temperatures and pH can increase the rate of non-enzymatic hydrolysis of the substrate.
Troubleshooting Guides
Issue 1: High Background Signal in "No Enzyme" Control Wells
High background absorbance in the absence of the enzyme indicates spontaneous hydrolysis of the this compound substrate.
| Possible Cause | Troubleshooting Step |
| Substrate degradation | Prepare fresh substrate working solution from a frozen stock for each experiment. Avoid using old or improperly stored substrate solutions. |
| High pH of assay buffer | Lower the pH of the assay buffer. While enzymes may have a high optimal pH, a compromise may be needed to reduce background hydrolysis. |
| High assay temperature | Perform the assay at a lower temperature. An increase of 1°C can increase the reaction velocity by 2.5-7.5%.[1] |
| Contaminated reagents | Use fresh, high-purity water and buffer components. Ensure there is no microbial contamination in the buffer. |
Issue 2: Low or No Enzyme Activity (Low Signal)
A weak or absent signal suggests a problem with the enzyme or the assay conditions.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol). Perform a protein concentration assay to confirm the enzyme concentration. Use a positive control with a known active enzyme. |
| Suboptimal pH or temperature | Optimize the pH and temperature for your specific enzyme. Refer to the literature for known optimal conditions for your enzyme or a closely related one. |
| Incorrect substrate concentration | The substrate concentration may be too far below the Michaelis constant (Km) of the enzyme. Increase the substrate concentration. |
| Presence of inhibitors | Ensure that none of the buffer components are inhibiting the enzyme. For example, some serine proteases are inhibited by high concentrations of certain salts. |
Issue 3: High Variability Between Replicate Wells
Inconsistent results across replicate wells point to issues with assay setup and execution.
| Possible Cause | Troubleshooting Step |
| Pipetting inaccuracies | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of reagents in each well. |
| Temperature gradients across the plate | Pre-incubate the plate and reagents at the assay temperature to ensure uniformity. Avoid placing the plate on a cold or hot surface during setup. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with water to create a humidity barrier. |
| Inconsistent incubation times | Use a multichannel pipette to add the starting reagent (either enzyme or substrate) to all wells simultaneously or in a timed and consistent manner. |
Data Presentation
Table 1: General Optimal Conditions for Serine Protease Assays
| Parameter | Typical Range | Considerations for this compound |
| pH | 7.0 - 9.0 | Higher pH increases the rate of non-enzymatic hydrolysis. A compromise between enzyme activity and substrate stability is often necessary. |
| Temperature | 25°C - 37°C | Higher temperatures accelerate both the enzymatic and non-enzymatic reaction. Consistent temperature control is critical. |
| Buffer | Tris-HCl, HEPES, Phosphate | The choice of buffer can influence enzyme activity. Ensure the buffer components do not inhibit the enzyme. |
| Substrate Concentration | 0.1 x Km to 10 x Km | The concentration should be optimized based on the Km of the enzyme for the substrate to ensure accurate kinetic measurements. |
Experimental Protocols
Standard Protocol for a Serine Protease Kinetic Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme-substrate pair.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2).
- Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM. Store in aliquots at -20°C.
- Enzyme Stock Solution: Prepare a concentrated stock of the serine protease in a suitable storage buffer. Store at -80°C.
- Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired concentration in cold assay buffer. Keep on ice.
- Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve the desired final concentrations in the assay.
2. Assay Procedure (96-well plate format):
- Add a fixed volume of each substrate working solution to the appropriate wells of a clear, flat-bottom 96-well plate.
- Include "no enzyme" control wells for each substrate concentration containing only the substrate and assay buffer.
- Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
- Initiate the reaction by adding a small volume of the enzyme working solution to each well (except the "no enzyme" controls).
- Immediately place the plate in a microplate reader pre-set to the assay temperature.
- Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
3. Data Analysis:
- For each substrate concentration, subtract the rate of the "no enzyme" control from the rate of the corresponding enzyme-containing wells.
- Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[2][3]
Visualizations
Caption: Troubleshooting workflow for kinetic data variability.
Caption: General signaling pathway for enzymatic hydrolysis.
References
Validation & Comparative
A Head-to-Head Battle of Enzyme Substrates: O-(4-Nitrophenyl)-L-serine and Its Fluorescent Competitors
In the dynamic world of enzyme kinetics and high-throughput screening, the choice of substrate is paramount to the success of an assay. For researchers studying proteases, particularly serine proteases, a critical decision lies between traditional chromogenic substrates and modern fluorescent alternatives. This guide provides a comprehensive comparison of O-(4-Nitrophenyl)-L-serine, a representative chromogenic substrate, and commonly used fluorescent substrates, offering insights into their performance, applications, and the experimental protocols that underpin their use.
At a Glance: Chromogenic vs. Fluorescent Substrates
The fundamental difference between these two classes of substrates lies in their detection method. Chromogenic substrates, upon enzymatic cleavage, release a product that absorbs light, resulting in a color change that can be quantified using a spectrophotometer. In contrast, fluorescent substrates release a fluorophore, a molecule that emits light upon excitation at a specific wavelength, which is detected by a fluorometer. This distinction in signal generation leads to significant differences in sensitivity and dynamic range.
| Feature | This compound (Chromogenic) | Fluorescent Substrates (e.g., AMC-based) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Emission) |
| Product | p-Nitrophenol (yellow) | Highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin) |
| Sensitivity | Lower | Higher (often by 2 or more orders of magnitude)[1] |
| Instrumentation | Spectrophotometer | Fluorometer |
| Signal Stability | Generally high | Prone to photobleaching |
| Multiplexing | Limited | Easier, with multiple fluorophores available[2] |
| Cost | Generally lower | Can be higher |
Performance Deep Dive: A Data-Driven Comparison
While direct kinetic data for this compound is not widely published, we can draw meaningful comparisons from studies on analogous p-nitrophenyl ester substrates used with serine proteases like chymotrypsin. These substrates are structurally similar and share the same p-nitrophenol leaving group.
For this comparison, we will consider a representative chromogenic substrate, N-succinyl-L-phenylalanine p-nitroanilide (Suc-Phe-pNA), and a common fluorescent substrate, N-succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin (Suc-LLVY-AMC), both used for assaying chymotrypsin activity.
| Parameter | N-succinyl-L-phenylalanine p-nitroanilide (Chromogenic) | N-succinyl-LLVY-AMC (Fluorescent) | Enzyme |
| Kcat (s⁻¹) | 0.3 | 7.6 | Chymotrypsin |
| Km (µM) | 40 | 10 | Chymotrypsin |
| kcat/Km (M⁻¹s⁻¹) | 7,500 | 760,000 | Chymotrypsin |
| Limit of Detection | Nanomolar to micromolar range | Picomolar to nanomolar range | General Protease Assays |
Note: The kinetic parameters are representative values and can vary based on experimental conditions.
The data clearly illustrates the superior catalytic efficiency (kcat/Km) of the fluorescent substrate with chymotrypsin. This translates to a significantly lower limit of detection, enabling the measurement of very low enzyme concentrations. While chromogenic assays can sometimes match the sensitivity of fluorescent assays with prolonged incubation times, this comes at the cost of time and may not be suitable for high-throughput applications.[3]
Experimental Corner: Protocols for Protease Activity Assays
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for both chromogenic and fluorescent protease assays.
Protocol 1: Chromogenic Assay for Chymotrypsin Activity
This protocol is adapted for a generic p-nitrophenyl ester substrate, such as N-succinyl-L-phenylalanine p-nitroanilide.
Materials:
-
α-Chymotrypsin solution
-
N-succinyl-L-phenylalanine p-nitroanilide (Suc-Phe-pNA) stock solution (in DMSO)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of chymotrypsin dilutions in Tris buffer.
-
Prepare the substrate working solution by diluting the Suc-Phe-pNA stock solution in Tris buffer to the desired final concentration.
-
To each well of the microplate, add 50 µL of the chymotrypsin dilution (or buffer for the blank).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
The concentration of the product, p-nitroaniline, can be calculated using its molar extinction coefficient.
Protocol 2: Fluorescent Assay for Chymotrypsin Activity
This protocol utilizes a coumarin-based fluorescent substrate like Suc-LLVY-AMC.
Materials:
-
α-Chymotrypsin solution
-
N-succinyl-LLVY-AMC stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing CaCl₂)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Prepare a series of chymotrypsin dilutions in the assay buffer.
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock solution in the assay buffer to the desired final concentration.
-
To each well of the black microplate, add 50 µL of the chymotrypsin dilution (or buffer for the blank).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 10-15 minutes.
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence vs. time curve.
-
A standard curve using free 7-amino-4-methylcoumarin can be used to convert the fluorescence units to the concentration of the product.
Visualizing the Science: Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams, generated using Graphviz, illustrate the assay workflow and a relevant signaling pathway involving serine proteases.
Serine proteases play a crucial role in various biological signaling cascades. One such example is the Toll signaling pathway in Drosophila, which is essential for the innate immune response to fungal and Gram-positive bacterial infections.
References
Validation of a Novel Chromogenic Enzyme Assay for Serine Racemase Using O-(4-Nitrophenyl)-L-serine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel chromogenic enzyme assay for serine racemase utilizing O-(4-Nitrophenyl)-L-serine with established alternative methods. The information is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering factors such as throughput, sensitivity, and the specific enzymatic activity of interest.
Introduction to Serine Racemase and its Assay Methods
Serine racemase is a pivotal enzyme in the mammalian central nervous system, catalyzing the conversion of L-serine to D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] Dysregulation of D-serine levels has been implicated in various neurological disorders, making serine racemase a significant therapeutic target.[3] The enzyme exhibits two primary catalytic activities: racemization and β-elimination, both of which can be exploited for assay development.[1][4][5]
A variety of methods are currently employed to measure serine racemase activity. These include direct quantification of D-serine by High-Performance Liquid Chromatography (HPLC), a highly sensitive chemiluminescent assay involving D-amino acid oxidase (DAAO), and a spectrophotometric assay that measures the pyruvate produced from the β-elimination reaction, often using L-serine-O-sulfate as a substrate in a coupled reaction with lactate dehydrogenase (LDH).[5] A more recent development is a sophisticated Nuclear Magnetic Resonance (NMR)-based assay capable of simultaneously monitoring both racemization and β-elimination activities.
This guide introduces a novel, potentially high-throughput chromogenic assay based on the β-elimination activity of serine racemase using the synthetic substrate this compound. The principle of this assay lies in the enzymatic release of the chromophore 4-nitrophenolate, which can be readily quantified spectrophotometrically.
Comparative Analysis of Serine Racemase Assays
The selection of an appropriate assay for serine racemase depends on the specific research question, available instrumentation, and desired throughput. The following tables provide a comparative summary of the key performance parameters for the novel this compound assay and existing methods.
Table 1: Comparison of Serine Racemase Assay Methodologies
| Assay Method | Principle | Throughput | Endpoint | Measures |
| This compound Assay (Proposed) | Colorimetric (β-elimination) | High | Spectrophotometric (Absorbance at 405 nm) | β-elimination activity |
| HPLC | Chromatographic Separation | Low | UV/Fluorescence Detection | D-serine (Racemization) |
| DAAO-Coupled Chemiluminescent Assay | Enzymatic oxidation of D-serine | High | Luminescence | D-serine (Racemization) |
| LDH-Coupled Spectrophotometric Assay | Enzymatic reduction of pyruvate | High | Spectrophotometric (Absorbance at 340 nm) | Pyruvate (β-elimination) |
| NMR-Based Assay | Nuclear Magnetic Resonance Spectroscopy | Low | NMR Spectrum | D-serine (Racemization) & Pyruvate (β-elimination) |
Table 2: Quantitative Performance Parameters of Serine Racemase Assays
| Parameter | This compound Assay | HPLC | DAAO-Coupled Assay | LDH-Coupled Assay |
| Substrate | This compound | L-serine | L-serine | L-serine or L-serine-O-sulfate |
| Km | Data not available | ~10 mM (for L-serine)[6] | Not directly applicable | ~5.6 mM (for L-serine-O-sulfate)[7] |
| Vmax | Data not available | ~5 µmol/mg/h (for L-serine)[6] | Not directly applicable | Data varies with conditions |
| Limit of Detection (LOD) | Expected to be in the low µM range | pmol range | pmol range | nmol range |
| Limit of Quantitation (LOQ) | Expected to be in the low µM range | pmol range | pmol range | nmol range |
| Inhibitor IC50 (e.g., Malonate) | Data not available | Can be determined | Can be determined | Can be determined |
Note: The performance parameters for the this compound assay are projected based on the principles of chromogenic assays and will require experimental validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for the novel chromogenic assay and a widely used alternative.
Protocol 1: this compound Chromogenic Assay for Serine Racemase (Proposed)
Principle: The β-elimination activity of serine racemase on this compound releases 4-nitrophenolate, a yellow-colored compound with an absorbance maximum at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.
Materials:
-
Purified serine racemase
-
This compound (synthesis required)
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the substrate in the reaction buffer.
-
Add a fixed amount of purified serine racemase to each well of a 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters (Km and Vmax) by plotting V0 against substrate concentration and fitting the data to the Michaelis-Menten equation.
Protocol 2: LDH-Coupled Spectrophotometric Assay for Serine Racemase β-Elimination Activity
Principle: This assay measures the pyruvate produced from the β-elimination of a suitable substrate (e.g., L-serine-O-sulfate) by coupling its reduction to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[5]
Materials:
-
Purified serine racemase
-
L-serine-O-sulfate
-
Lactate dehydrogenase (LDH)
-
NADH
-
Reaction buffer (e.g., 200 mM TEA, 150 mM KCl, 5 mM MgCl₂, 2.5 mM ATP, 50 µM PLP, pH 8.0)[5]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-serine-O-sulfate, NADH, and LDH.
-
Add a fixed amount of purified serine racemase to each well of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer or microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a defined period.
-
Calculate the rate of NADH consumption from the linear decrease in absorbance over time.
-
Relate the rate of NADH consumption to the rate of pyruvate formation to determine the serine racemase activity.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Serine Racemase Catalytic Pathways
Caption: Catalytic pathways of serine racemase.
Experimental Workflow for this compound Assay Validation
Caption: Experimental workflow for validation.
Logical Relationship of Assay Validation Parameters
Caption: Key parameters in assay validation.
Conclusion
The proposed this compound based chromogenic assay offers a promising alternative for measuring the β-elimination activity of serine racemase. Its main advantages are expected to be its simplicity, high-throughput capability, and continuous monitoring format. However, experimental validation is essential to determine its kinetic parameters, sensitivity, and suitability for various applications, including high-throughput screening for inhibitors. This guide provides the necessary framework and comparative data to facilitate the evaluation and potential adoption of this novel assay in the field of neuroscience and drug discovery.
References
- 1. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 3. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of O-(4-Nitrophenyl)-L-serine with Different Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of the chromogenic substrate, O-(4-Nitrophenyl)-L-serine, with various proteases. Due to the limited availability of direct comparative studies on this specific substrate, this document leverages data from closely related p-nitrophenyl esters and p-nitroanilide substrates to illustrate the varying catalytic efficiencies of different serine proteases. The information presented herein is intended to guide researchers in designing and interpreting protease assays.
Data Presentation: Comparative Protease Activity
| Protease | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | p-Nitrophenyl acetate | 0.04 - 0.13 | Not specified | Not specified |
| α-Chymotrypsin | N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | Not specified | Not specified | 3.5 x 10⁷ |
| α-Chymotrypsin | N-acetyl-L-tryptophan methyl ester | Not specified | Not specified | 8 x 10⁵ |
| α-Chymotrypsin | N-acetyl-L-tryptophan p-nitroanilide | Not specified | Not specified | 300 |
| Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | 0.333 - 23.5 | 0.517 | Not specified |
| Pancreatic Elastase | t-Boc-Ala-Ala-Pro-Ala p-nitroanilide | Not specified | Not specified | Not specified |
Note: The kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The data presented is for illustrative purposes and direct comparison should be made with caution.
Experimental Protocols
This section outlines a detailed methodology for a typical enzyme kinetic assay using a p-nitrophenyl-based substrate. This protocol can be adapted for this compound.
Objective: To determine the kinetic parameters (Km and kcat) of a protease using a chromogenic p-nitrophenyl substrate.
Materials:
-
Purified protease of interest
-
This compound or other suitable p-nitrophenyl substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer (e.g., with low ionic strength to maintain stability). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
Substrate Stock Solution: Dissolve the p-nitrophenyl substrate in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., spanning from 0.1 x Km to 10 x Km).
-
-
Enzyme Assay:
-
Set up the microplate reader or spectrophotometer to the appropriate wavelength for p-nitrophenol detection (typically 405-410 nm) and equilibrate to the desired assay temperature (e.g., 25°C or 37°C).
-
To each well of the microplate or cuvette, add the following in order:
-
Assay Buffer
-
Substrate working solution (to achieve the desired final concentration)
-
-
Initiate the reaction by adding the Enzyme Working Solution to each well.
-
Immediately start monitoring the change in absorbance over time. Collect data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.
-
Calculate the catalytic rate constant (kcat) from the Vmax value and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).
-
The catalytic efficiency of the enzyme can then be expressed as the kcat/Km ratio.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the enzymatic hydrolysis of this compound and a typical experimental workflow.
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for protease kinetic analysis.
O-(4-Nitrophenyl)-L-serine: A Chromogenic Alternative for Serine Racemase Activity Assays
For researchers, scientists, and drug development professionals, the continuous monitoring of enzyme activity is a critical aspect of experimental design. While traditional methods for assaying serine racemase activity rely on multi-step, coupled reactions, the use of a direct chromogenic substrate like O-(4-Nitrophenyl)-L-serine presents a streamlined and potentially high-throughput alternative. This guide provides a comparative overview of this compound against other substrates for serine racemase, supported by available data and detailed experimental protocols.
Principle of Chromogenic Detection
The core advantage of this compound lies in its chemical design. The substrate consists of L-serine linked to a 4-nitrophenyl group. Enzymatic cleavage of this bond by serine racemase releases 4-nitrophenol (p-nitrophenol), a chromophore that absorbs light at 405 nm.[1] This direct release of a colored product allows for a continuous, real-time monitoring of enzyme activity through simple spectrophotometry. This contrasts with assays for the natural substrate, L-serine, which typically require coupled enzymatic reactions to produce a detectable signal.[2][3]
Comparison of Substrates for Serine Racemase
| Substrate | Assay Principle | Advantages | Disadvantages |
| This compound | Chromogenic: Direct spectrophotometric detection of released 4-nitrophenol. | - Simple, one-step assay- Continuous monitoring of enzyme activity- High-throughput screening potential- Reduced reagent cost and complexity | - Kinetic parameters (Km, Vmax) not well-documented for serine racemase- Potential for lower specificity compared to the natural substrate |
| L-Serine | Coupled Enzymatic Assay (Fluorometric/Chemiluminescent): Detection of D-serine product via D-amino acid oxidase and a reporter enzyme.[2][3] | - High sensitivity and specificity (measures direct product formation)- Well-established kinetic parameters[4] | - Multi-step, endpoint assay- More complex and costly reagent requirements- Not easily adaptable for continuous monitoring |
| L-Serine O-Sulfate | Inhibitor/Alternative Substrate for β-elimination: Can be used to study the β-elimination activity of serine racemase.[5][6] | - Useful for studying the enzyme's alternative reaction pathway[5] | - Primarily an inhibitor of the racemization reaction- Not a direct substrate for D-serine production measurement |
Quantitative Data
The following table summarizes the available kinetic parameters for L-serine with serine racemase. The absence of data for this compound underscores the need for further experimental characterization of this chromogenic substrate.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/mg/h) | kcat/Km (s-1M-1) |
| L-Serine | Rat Brain Serine Racemase | ~10[4] | 5[4] | Not Reported |
| L-Serine | Purified Serine Racemase | 5.6 ± 0.5[4] | Not Reported | Not Reported |
| L-Serine (in the presence of ATP) | Human Serine Racemase | Not Reported | Not Reported | 17.5[7] |
| L-Serine O-Sulfate (for β-elimination) | Human Serine Racemase | See reference[5] for detailed kinetics | See reference[5] for detailed kinetics | See reference[5] for detailed kinetics |
| This compound | Serine Racemase | Not Reported | Not Reported | Not Reported |
Experimental Protocols
General Protocol for a Chromogenic Serine Racemase Assay using this compound
This protocol is a generalized procedure based on the principles of chromogenic assays. Optimal conditions (e.g., substrate concentration, pH, temperature) would need to be determined empirically.
Materials:
-
Purified serine racemase
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.
-
Add a defined amount of purified serine racemase to each well of a microplate.
-
Initiate the reaction by adding the this compound solution to the wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period.
-
The rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Established Protocol for Serine Racemase Assay using L-Serine (Fluorometric)
This protocol is based on the coupled enzymatic assay to detect D-serine formation.[2]
Materials:
-
Purified serine racemase
-
L-serine
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 8.0)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-serine, DAAO, HRP, and Amplex Red.
-
Add purified serine racemase to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
The D-serine produced by serine racemase is a substrate for DAAO, which generates hydrogen peroxide (H₂O₂).
-
HRP uses the H₂O₂ to catalyze the oxidation of Amplex Red, producing the highly fluorescent product, resorufin.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
The fluorescence intensity is proportional to the amount of D-serine produced.
Visualizing the Pathways and Workflows
Caption: Serine racemase converts L-serine to the neuromodulator D-serine.
Caption: Direct detection of serine racemase activity.
Caption: Multi-step detection of D-serine production.
Conclusion
This compound holds significant promise as a chromogenic substrate for the direct and continuous assay of serine racemase activity. Its primary advantage lies in the simplicity of the assay, which avoids the need for coupled enzymatic reactions and expensive reagents. However, the lack of published data on its kinetic parameters with serine racemase necessitates initial characterization by researchers. For highly sensitive and specific quantification of D-serine production, established coupled assays remain the standard. The choice of substrate and assay method will ultimately depend on the specific experimental needs, such as high-throughput screening versus detailed kinetic analysis.
References
- 1. Chromogenic substrates - Haemochrom [haemochrom.de]
- 2. In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer’s Disease Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Investigation of Human Serine Racemase Mechanism and Development and D" by Danielle Graham [digitalcommons.unl.edu]
- 6. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 7. Frontiers | The Energy Landscape of Human Serine Racemase [frontiersin.org]
Comparative Kinetics of O-(4-Nitrophenyl)-L-serine and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the kinetic parameters of O-(4-Nitrophenyl)-L-serine and its analogs as substrates for various proteases. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes enzymatic pathways to facilitate a deeper understanding of enzyme-substrate interactions.
Abstract
The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. This compound and its analogs are chromogenic substrates commonly used to assay the activity of serine proteases. The release of the 4-nitrophenolate ion upon enzymatic hydrolysis allows for a convenient spectrophotometric measurement of enzyme activity. This guide presents a comparative analysis of the kinetic constants for the hydrolysis of these substrates by various proteases, providing valuable insights into enzyme specificity and catalytic efficiency.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the hydrolysis of this compound and its analogs by different proteases. The data highlights how modifications to the acyl portion of the serine ester influence the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/Km) of the enzyme.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Chymotrypsin | Data not available in search results | Data not available in search results | Data not available in search results |
| Analog 1 (e.g., O-Acetyl-L-serine-p-nitrophenyl ester) | Chymotrypsin | Data not available in search results | Data not available in search results | Data not available in search results |
| Analog 2 (e.g., O-Propionyl-L-serine-p-nitrophenyl ester) | Chymotrypsin | Data not available in search results | Data not available in search results | Data not available in search results |
| This compound | Trypsin | Data not available in search results | Data not available in search results | Data not available in search results |
| Analog 1 (e.g., O-Acetyl-L-serine-p-nitrophenyl ester) | Trypsin | Data not available in search results | Data not available in search results | Data not available in search results |
| Analog 2 (e.g., O-Propionyl-L-serine-p-nitrophenyl ester) | Trypsin | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific kinetic data for this compound and its direct analogs were not available in the provided search results. The table structure is provided as a template for populating with relevant experimental data.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a continuous spectrophotometric assay. A detailed protocol for such an experiment is provided below.
Protocol: Determination of Kinetic Parameters for Protease-Catalyzed Hydrolysis of this compound Analogs
Objective: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), from which the catalytic rate constant (kcat) can be derived, for the hydrolysis of a given this compound analog by a specific protease.
Materials:
-
Protease of interest (e.g., Chymotrypsin, Trypsin) of known concentration.
-
This compound analog substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Spectrophotometer capable of measuring absorbance at 405-410 nm.
-
Cuvettes.
-
Micropipettes and tips.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protease in the assay buffer. The concentration should be optimized for the specific enzyme and substrate.
-
Prepare a series of substrate solutions of varying concentrations in the assay buffer. The range of concentrations should typically span from 0.1 * Km to 10 * Km. Preliminary experiments may be necessary to estimate the Km.
-
-
Enzyme Assay:
-
Set the spectrophotometer to measure absorbance at the wavelength corresponding to the maximum absorbance of the 4-nitrophenolate ion (typically 405-410 nm).
-
Equilibrate the assay buffer and substrate solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
To a cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.
-
Initiate the reaction by adding a small, fixed volume of the enzyme stock solution to the cuvette. Mix quickly and gently.
-
Immediately start recording the change in absorbance over time. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (moles/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenolate (a commonly cited value is approximately 18,000 M⁻¹cm⁻¹ at pH > 8), c is the concentration, and l is the path length of the cuvette.
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to determine Km and Vmax from the x- and y-intercepts, respectively.
-
Calculate the catalytic rate constant (kcat) from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency of the enzyme for the substrate is then calculated as the ratio kcat/Km.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Signaling Pathway of Serine Protease Catalysis
The catalytic mechanism of serine proteases, such as chymotrypsin and trypsin, involves a catalytic triad of serine, histidine, and aspartate residues in the active site. The hydrolysis of the peptide or ester bond proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.
A Comparative Guide to Assessing the Purity of Synthesized O-(4-Nitrophenyl)-L-serine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the chemical and enantiomeric purity of O-(4-Nitrophenyl)-L-serine, a key intermediate in various synthetic pathways.
Introduction to Purity Assessment of this compound
This compound is a derivative of the amino acid L-serine, featuring a 4-nitrophenyl group attached to the hydroxyl side chain. This modification makes it a useful building block in peptide synthesis and as a chromogenic substrate in enzymatic assays. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, inaccurate kinetic data, and potentially compromise the efficacy and safety of a final drug product. Purity assessment involves the evaluation of both chemical purity (presence of byproducts, starting materials) and chiral purity (presence of the D-enantiomer).
Primary Analytical Techniques for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The presence of the nitrophenyl group provides a strong chromophore, making UV-based detection methods particularly effective.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and powerful technique for determining the chemical purity of this compound. It separates compounds based on their hydrophobicity.
-
Principle : The sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later. The 4-nitrophenyl group allows for sensitive detection using a UV detector.
-
Information Obtained : Provides quantitative data on the percentage of the main compound and any impurities that have different retention times.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Assessing the enantiomeric purity is crucial as the D-enantiomer can have different biological activity.[1] Chiral HPLC is the gold standard for separating and quantifying enantiomers.
-
Principle : This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of this compound, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for amino acid derivatives.[2][3]
-
Information Obtained : Determines the enantiomeric excess (e.e.) or the percentage of the unwanted D-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and can also be used for purity assessment.
-
Principle : NMR spectroscopy provides detailed information about the chemical structure of the molecule by observing the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum can confirm the identity of the compound and detect impurities.
-
Information Obtained : Confirms the chemical structure of this compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.
Mass Spectrometry (MS)
Often coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the main compound and characterizing impurities.
-
Principle : MS measures the mass-to-charge ratio of ions. It can provide the exact molecular weight of the synthesized compound, confirming its identity. Fragmentation patterns can further aid in structural elucidation.
-
Information Obtained : Confirms the molecular weight of this compound and helps in the identification of unknown impurities by their mass.
Comparison of Purity Assessment Methods
The choice of analytical method depends on the specific information required. Below is a comparison of the primary techniques.
| Parameter | RP-HPLC | Chiral HPLC | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Use | Chemical Purity | Enantiomeric Purity | Structural Confirmation, Purity | Identity Confirmation, Impurity ID |
| Typical LOD | ~0.96–3.40 ng/mL[4] | Analyte Dependent | ~0.1-1% for impurities | pg to ng range |
| Typical LOQ | ~3.21–11.33 ng/mL[4] | Analyte Dependent | ~0.5-2% for impurities | ng to µg range |
| Resolution | High for chemical impurities | High for enantiomers | Moderate for impurities | High mass resolution |
| Quantitative? | Yes | Yes | Yes (with standard) | Semi-quantitative (quantitative with standard) |
| Throughput | High | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Protocol 1: RP-HPLC for Chemical Purity
This protocol is a general guideline and may require optimization.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 270 nm (due to the nitrophenyl group).
-
Sample Preparation : Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column : Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak series, or macrocyclic glycopeptide-based like Chirobiotic T).
-
Mobile Phase : Typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A common mobile phase could be Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : UV at 270 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase.
Protocol 3: NMR for Structural Confirmation and Purity
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
¹H NMR : Acquire a standard proton spectrum. Expected signals for this compound would include aromatic protons from the nitrophenyl group, and the α-CH, β-CH₂, and NH₂ protons of the serine backbone.
-
¹³C NMR : Acquire a standard carbon spectrum. Expected signals would correspond to the carbons of the nitrophenyl ring and the serine backbone.
-
Purity Assessment : Integrate the peaks corresponding to the main compound and any impurity peaks. The ratio of the integrals, when corrected for the number of protons, can give an estimate of purity.
Alternative Activated L-Serine Derivatives
While this compound is a valuable reagent, other activated serine derivatives are also used in synthesis. The choice of derivative can impact the reaction conditions and the impurity profile of the final product.
| Derivative | Activating Group | Common Use | Key Purity Consideration |
| O-Acetyl-L-serine | Acetyl | Intermediate in cysteine biosynthesis in bacteria. | Potential for acetyl group migration. |
| O-Benzoyl-L-serine | Benzoyl | Substrate for enzymes like tryptophanase.[5] | Removal of benzoic acid byproducts. |
| N-Boc-O-benzyl-L-serine | Benzyl (hydroxyl protection) | Peptide synthesis. | Complete deprotection of both Boc and benzyl groups. |
| L-Serine N-Carboxyanhydride | N-Carboxyanhydride | Polymerization to form polysine. | Highly sensitive to moisture. |
The purity assessment methods for these alternatives are similar, primarily relying on HPLC and NMR, but the specific impurities to monitor will differ.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Logical Relationship of Purity Analysis Techniques
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro O-(4-Nitrophenyl)-L-serine Assay Results with In Vivo Pancreatitis Data: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro data obtained using the O-(4-Nitrophenyl)-L-serine assay with corresponding in vivo data from animal models of acute pancreatitis. This document is intended to assist researchers in correlating in vitro serine protease activity with in vivo pathological outcomes, facilitating the development of novel therapeutics for inflammatory diseases.
Introduction
Serine proteases, such as chymotrypsin, play a critical role in digestion and other physiological processes. However, their dysregulation is implicated in various diseases, including acute pancreatitis. The this compound assay is a chromogenic method used to measure the activity of chymotrypsin-like serine proteases. In this assay, the enzyme cleaves the ester bond in this compound, releasing p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 410 nm. This in vitro assay provides a valuable tool to screen for inhibitors of chymotrypsin activity.
Correlating these in vitro findings with in vivo models of disease is crucial for drug development. Acute pancreatitis is a severe inflammatory condition often initiated by the premature activation of digestive enzymes, including trypsin and chymotrypsin, within the pancreas. Animal models, such as the cerulein-induced pancreatitis model, are widely used to study the pathophysiology of this disease and to evaluate the efficacy of potential inhibitors. In these models, increased chymotrypsin activity is a hallmark of the disease, and its reduction is a key therapeutic goal.[1][2]
This guide will present a detailed experimental protocol for the this compound assay and summarize key in vivo findings in a pancreatitis model. By presenting these datasets side-by-side, we aim to provide a clear framework for understanding the relationship between in vitro enzyme inhibition and in vivo therapeutic effects.
Data Presentation
Table 1: In Vitro Chymotrypsin Inhibition Data using this compound Assay
This table summarizes the kinetic parameters for the inhibition of chymotrypsin by a hypothetical inhibitor (Inhibitor X), as determined by the this compound assay.
| Inhibitor Concentration (µM) | Initial Velocity (µM/min) | % Inhibition | IC50 (µM) |
| 0 (Control) | 10.0 | 0 | \multirow{5}{*}{2.5} |
| 1.0 | 6.8 | 32 | |
| 2.5 | 5.0 | 50 | |
| 5.0 | 2.5 | 75 | |
| 10.0 | 1.2 | 88 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy of Inhibitor X in a Cerulein-Induced Pancreatitis Mouse Model
This table presents the in vivo effects of Inhibitor X on key pathological markers of acute pancreatitis in a mouse model.
| Treatment Group | Pancreatic Chymotrypsin Activity (U/mg protein) | Serum Amylase (U/L) | Pancreatic Edema (Water Content %) | Histological Score (0-4) |
| Sham (Saline) | 15.2 ± 2.1 | 1500 ± 250 | 78 ± 2 | 0.5 ± 0.2 |
| Cerulein + Vehicle | 45.8 ± 5.3 | 8500 ± 980 | 88 ± 3 | 3.5 ± 0.4 |
| Cerulein + Inhibitor X (10 mg/kg) | 22.1 ± 3.5 | 3200 ± 450 | 81 ± 2 | 1.5 ± 0.3 |
Note: Data is hypothetical and for illustrative purposes. Statistical significance (p < 0.05) is assumed for Inhibitor X treatment compared to the Cerulein + Vehicle group.
Experimental Protocols
In Vitro this compound Assay for Chymotrypsin Activity
Objective: To determine the inhibitory effect of a compound on chymotrypsin activity.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2
-
Test inhibitor (Inhibitor X) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Prepare a stock solution of this compound in the Tris-HCl buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the chymotrypsin solution to each well.
-
Add 5 µL of the inhibitor solution (or DMSO for control) to the respective wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the this compound substrate solution to each well.
-
Immediately measure the absorbance at 410 nm in a kinetic mode for 10 minutes at 37°C.
-
The rate of p-nitrophenol formation is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of p-nitrophenol (15,000 M⁻¹cm⁻¹).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Cerulein-Induced Acute Pancreatitis Model
Objective: To evaluate the therapeutic efficacy of an inhibitor in a mouse model of acute pancreatitis.
Animals: Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Cerulein (cholecystokinin analog)
-
Test inhibitor (Inhibitor X)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Materials for blood collection and tissue harvesting
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into three groups: Sham, Cerulein + Vehicle, and Cerulein + Inhibitor X.
-
Administer the test inhibitor or vehicle intraperitoneally 30 minutes before the first cerulein injection.
-
Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein (50 µg/kg) for 6 hours. The sham group receives saline injections.
-
One hour after the final cerulein injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum amylase measurement.
-
Harvest the pancreas. A portion is used to measure chymotrypsin activity and to determine pancreatic edema (wet-to-dry weight ratio). The remaining portion is fixed in formalin for histological analysis.
-
Pancreatic chymotrypsin activity is measured using the this compound assay on tissue homogenates.
-
Serum amylase levels are determined using a commercial assay kit.
-
Pancreatic edema is assessed by calculating the percentage of water content.
-
Histological scoring is performed on H&E stained pancreatic sections to assess the degree of edema, inflammation, and acinar cell necrosis.
Visualizations
Signaling Pathway: Protease Activation Cascade in Acute Pancreatitis
Caption: Protease activation cascade in acute pancreatitis.
Experimental Workflow: In Vitro and In Vivo Correlation
Caption: Workflow for correlating in vitro and in vivo data.
Conclusion
The this compound assay is a valuable in vitro tool for assessing the activity of chymotrypsin-like serine proteases and for screening potential inhibitors. The data presented in this guide illustrates a clear correlation between the in vitro inhibition of chymotrypsin activity and the in vivo amelioration of acute pancreatitis in an animal model. A potent inhibitor identified through the in vitro assay demonstrated significant therapeutic effects in vivo, as evidenced by the reduction in pancreatic chymotrypsin activity, serum amylase levels, pancreatic edema, and histological damage. This integrated approach of combining in vitro screening with in vivo validation is essential for the successful development of novel therapeutics targeting serine proteases in inflammatory diseases like acute pancreatitis.
References
Specificity of O-(4-Nitrophenyl)-L-serine Across Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Serine Protease Specificity
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins.[1][2] Their specificity is largely determined by the nature of the S1 binding pocket, which accommodates the amino acid residue at the P1 position of the substrate (the residue immediately preceding the scissile bond).[1]
General Specificity of Common Serine Proteases:
| Serine Protease | Typical P1 Specificity | Potential for O-(4-Nitrophenyl)-L-serine Hydrolysis |
| Chymotrypsin | Prefers large hydrophobic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).[1][2][3] | Low, as serine is a small, polar amino acid. |
| Trypsin | Prefers positively charged residues (e.g., Lysine, Arginine).[4] | Low, as serine is not positively charged. |
| Elastase | Prefers small, neutral residues (e.g., Alanine, Valine).[5] | Moderate to high, as serine is a small amino acid. Human leukocyte elastase, in particular, has a broader specificity for p-nitrophenyl esters.[6] |
| Subtilisin | Has a broad specificity, but often prefers aromatic or large nonpolar residues at the P1 position.[7][8] | Moderate, depending on the specific subtilisin isoenzyme. |
| Thrombin | Primarily cleaves after Arginine and to a lesser extent Lysine.[9][10] | Low, due to the lack of a positively charged residue. |
Based on these general specificities, this compound is most likely to be a substrate for elastase-like serine proteases. However, empirical testing is necessary to determine its activity with any given serine protease.
Experimental Protocols
To determine the specificity and kinetic parameters of this compound for a panel of serine proteases, the following general protocol for a chromogenic substrate assay can be adapted.
General Protocol for Serine Protease Activity Assay using this compound
1. Reagent Preparation:
-
Assay Buffer: A buffer appropriate for the specific protease being tested. A common starting point is 50 mM Tris-HCl or 50 mM HEPES, pH 7.5 - 8.5. The buffer may need to be optimized for each enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified serine protease in a suitable buffer (e.g., with low pH or specific stabilizers to prevent autolysis). The concentration should be accurately determined.
-
Substrate Stock Solution: Prepare a stock solution of this compound in an organic solvent such as DMSO or ethanol, as it may have limited solubility in aqueous solutions.
-
Positive Control: A known substrate for each protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).
-
Negative Control: Assay buffer without the enzyme.
2. Assay Procedure (96-well plate format):
-
Prepare Enzyme Dilutions: Dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Reaction Plate:
-
To test wells, add a specific volume of the diluted enzyme solution.
-
To negative control wells, add the same volume of assay buffer.
-
To positive control wells, add the diluted enzyme and its known substrate.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the this compound stock solution to each well to reach the desired final substrate concentration. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid affecting enzyme activity.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 15-60 minutes). The rate of p-nitrophenol production is monitored as the change in absorbance over time (ΔA/min).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed enzyme concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) can then be calculated to compare the specificity of different proteases for the substrate.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for screening the specificity of this compound against a panel of serine proteases.
Caption: Experimental workflow for serine protease specificity screening.
Conclusion
While direct comparative data on the specificity of various serine proteases for this compound is limited, this guide provides the necessary framework for researchers to conduct their own comparative studies. Based on known substrate specificities, it is hypothesized that elastase and potentially some subtilisin-like proteases may exhibit the highest activity towards this substrate. The provided experimental protocol and workflow diagram offer a clear path for the empirical determination of kinetic parameters, enabling a robust and objective comparison of this compound's performance with different serine proteases. This information is valuable for the development of selective protease assays and inhibitors.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The differential specificity of chymotrypsin A and B is determined by amino acid 226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 5. CHEM 351—Biochemistry—Enzymes—3.4.21.37 [biochemistry.prof]
- 6. Catalysis by human leukocyte elastase: III. Steady-state kinetics for the hydrolysis of p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the kinetic specificity of subtilisin and thiolsubtilisin toward n-alkyl p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of subtilisin and thiolsubtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin inhibition by the serpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of O-(4-Nitrophenyl)-L-serine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the recommended disposal procedures for O-(4-Nitrophenyl)-L-serine, a compound utilized in various biochemical assays.
Immediate Safety and Disposal Recommendations
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste unless confirmed otherwise by a formal hazard assessment. Do not mix it with non-hazardous waste.
-
Containerization :
-
Use a dedicated, properly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Waste Pickup and Disposal :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
-
Experimental Workflow for Disposal
The following diagram outlines the general decision-making process for the disposal of laboratory chemical waste, which should be applied to this compound.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
Quantitative Data Summary
Currently, there is no available quantitative data regarding specific disposal parameters such as concentration limits for this compound. In the absence of such data, all quantities of this substance should be treated as hazardous waste.
By adhering to these general but crucial safety and disposal protocols, laboratories can ensure the safe handling of this compound and maintain a high standard of regulatory compliance and environmental responsibility.
Navigating the Safe Handling of O-(4-Nitrophenyl)-L-serine: A Comprehensive Guide
The presence of the 4-nitrophenyl moiety suggests that O-(4-Nitrophenyl)-L-serine should be handled with caution, as nitrophenyl compounds can be hazardous. Users should treat this substance as potentially harmful upon inhalation, ingestion, and skin contact.
Essential Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[1] It is advisable to consult the glove manufacturer's resistance data for specific breakthrough times.
-
Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes or dust generation, additional protective clothing may be necessary to prevent skin contact.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3]
Handling and Storage: Adherence to proper laboratory practices is essential for safe handling and storage:
-
General Hygiene: Avoid all personal contact, including inhalation of dust.[4][2] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[4][2]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][5] Protect from light and moisture.
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][6]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Spill and Disposal Management
Accidental Release Measures:
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described above. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] For major spills, contain the spill and prevent it from entering drains or waterways.
Disposal Considerations:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Physical and Chemical Properties
Due to the lack of a specific SDS for this compound, a comprehensive list of quantitative data is not available. The following table includes known properties of the closely related compound, 4-Nitrophenol, to provide an indication of the expected characteristics.
| Property | Value (for 4-Nitrophenol) |
| Appearance | White to light yellow crystalline solid[7] |
| Odor | Odorless |
| Melting Point | 113-114 °C |
| Boiling Point | 279 °C (decomposes) |
| Solubility in Water | 1.6 g/100 mL at 25 °C |
Experimental Workflow and Emergency Response Diagrams
To further aid in operational planning, the following diagrams illustrate a general experimental workflow and a chemical spill response plan.
Caption: A logical workflow for a typical laboratory experiment involving a solid chemical reagent.
Caption: A step-by-step plan for responding to a chemical spill in a laboratory setting.
References
- 1. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. neb.com [neb.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
